Hmn 154
描述
属性
IUPAC Name |
4-methoxy-N-[2-[(E)-2-pyridin-4-ylethenyl]phenyl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3S/c1-25-18-8-10-19(11-9-18)26(23,24)22-20-5-3-2-4-17(20)7-6-16-12-14-21-15-13-16/h2-15,22H,1H3/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIJCDFMGZYKSSC-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C=CC3=CC=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2/C=C/C3=CC=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
173528-92-2 | |
| Record name | HMN 154 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173528922 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
HMN-154: A Technical Guide to its Mechanism of Action in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
HMN-154 and its structurally related analogs, HMN-176 and the oral prodrug HMN-214, represent a novel class of anti-cancer agents with a multifaceted mechanism of action. This technical guide provides an in-depth analysis of the molecular pathways targeted by these compounds, focusing on their role in cell cycle regulation, apoptosis, and the reversal of multidrug resistance. Detailed experimental protocols for key assays, quantitative data on cytotoxic activity, and visualizations of the core signaling pathways are presented to facilitate further research and development in this promising area of oncology.
Core Mechanism of Action
The anti-neoplastic activity of HMN-154 and its analogs is primarily attributed to two distinct, yet complementary, mechanisms: the inhibition of the transcription factor NF-Y and the functional disruption of Polo-like Kinase 1 (PLK1).
Inhibition of the NF-Y Transcription Factor
HMN-154 and its active metabolite counterpart, HMN-176, have been shown to interact with the NF-YB subunit of the nuclear factor Y (NF-Y) transcription factor complex. This interaction disrupts the binding of the NF-Y heterotrimer to its consensus DNA sequence, the CCAAT box. The inhibition of NF-Y binding to the promoter of the multidrug resistance gene 1 (MDR1) leads to the downregulation of its expression.[1] Consequently, cancer cells with acquired multidrug resistance may regain sensitivity to conventional chemotherapeutic agents.
Functional Disruption of Polo-like Kinase 1 (PLK1)
HMN-214, through its conversion to the active metabolite HMN-176, interferes with the subcellular localization of PLK1, a critical serine/threonine kinase that governs multiple stages of mitosis.[2] Unlike ATP-competitive inhibitors, HMN-176 does not directly inhibit the kinase activity of PLK1. Instead, it alters its spatial distribution within the cell, leading to a functional inhibition that results in G2/M cell cycle arrest and the induction of apoptosis.[2][3] This disruption of PLK1 function is a key contributor to the cytotoxic effects of the compound.[3]
Quantitative Data: Cytotoxicity in Cancer Cell Lines
The cytotoxic activity of HMN-154 and its analogs has been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the tables below.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| HMN-176 | HeLa | Cervical Cancer | 0.118 | [2][4] |
| PC-3 | Prostate Cancer | 0.118 | [2][4] | |
| DU-145 | Prostate Cancer | 0.118 | [2][4] | |
| MIAPaCa-2 | Pancreatic Cancer | 0.118 | [2][4] | |
| U937 | Lymphoma | 0.118 | [2][4] | |
| MCF-7 | Breast Cancer | 0.118 | [2][4] | |
| A549 | Lung Cancer | 0.118 | [2] | |
| WiDr | Colon Cancer | 0.118 | [2][4] |
| Compound | Cell Line | Resistance Profile | IC50 (µM) | Reference |
| HMN-176 | P388/CDDP | Cisplatin-Resistant | 0.143 - 0.265 | [4] |
| P388/VCR | Vincristine-Resistant | 0.143 - 0.265 | [4] | |
| K2/CDDP | Cisplatin-Resistant | 0.143 - 0.265 | [4] | |
| K2/VP-16 | Etoposide-Resistant | 0.143 - 0.265 | [4] | |
| K2/ARS | Doxorubicin-Resistant | 2 | [4] |
| Compound | Cell Line | Cancer Type | Apoptotic Effect (at 5 µM) | Reference |
| HMN-214 | SH-SY5Y (MYCN-non-amplified) | Neuroblastoma | ~3.0-fold increase in early apoptosis | [3] |
| NGP (MYCN-amplified) | Neuroblastoma | ~3.5-fold increase in early apoptosis | [3] |
Signaling Pathways and Experimental Workflows
HMN-154 Signaling Pathway
Caption: Core signaling pathways affected by HMN-154/HMN-176.
Experimental Workflow: Electrophoretic Mobility Shift Assay (EMSA)
Caption: Workflow for assessing NF-Y binding inhibition by EMSA.
Experimental Workflow: Cell Cycle Analysis
Caption: Workflow for cell cycle analysis using propidium iodide.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of HMN-154, HMN-176, or HMN-214 in culture medium. The final concentration of the vehicle (e.g., DMSO) should not exceed 0.1%. Remove the existing medium from the wells and add 100 µL of the compound dilutions.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.[4]
-
MTT Addition: Add 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Electrophoretic Mobility Shift Assay (EMSA) for NF-Y Inhibition
-
Probe Preparation: Synthesize and anneal complementary oligonucleotides containing the NF-Y binding site (Y-box consensus sequence) from the MDR1 promoter. End-label the double-stranded DNA probe with [γ-32P]ATP using T4 polynucleotide kinase.
-
Binding Reaction: In a final volume of 20 µL, combine 5-10 µg of nuclear extract from cancer cells, 1 µg of poly(dI-dC) as a non-specific competitor, and the binding buffer. Add increasing concentrations of HMN-176 or HMN-154 and incubate at room temperature for 15 minutes.
-
Probe Incubation: Add the 32P-labeled probe (approximately 20,000 cpm) to the reaction mixture and incubate for an additional 20 minutes at room temperature.
-
Electrophoresis: Load the samples onto a 4-6% non-denaturing polyacrylamide gel and run in 0.5x TBE buffer at 150V for 2-3 hours at 4°C.
-
Visualization: Dry the gel and expose it to X-ray film or a phosphorimager screen to visualize the DNA-protein complexes. A reduction in the intensity of the shifted band in the presence of the compound indicates inhibition of NF-Y binding.[1]
Western Blot Analysis of PLK1 and Downstream Targets
-
Cell Lysis: Treat cancer cells (e.g., SH-SY5Y) with varying concentrations of HMN-214 for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[3]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) per lane on an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against total PLK1, phosphorylated PLK1 (p-PLK1, Thr210), and a loading control (e.g., Cyclophilin B) overnight at 4°C.[3]
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[5]
Conclusion
HMN-154 and its analogs exhibit potent anti-cancer activity through a dual mechanism of action involving the inhibition of the NF-Y transcription factor and the functional disruption of PLK1. The ability of these compounds to induce G2/M cell cycle arrest, promote apoptosis, and potentially reverse multidrug resistance makes them compelling candidates for further preclinical and clinical investigation. The data and protocols presented in this guide offer a comprehensive resource for researchers dedicated to advancing the development of this novel class of anti-cancer therapeutics.
References
- 1. HMN-176, an active metabolite of the synthetic antitumor agent HMN-214, restores chemosensitivity to multidrug-resistant cells by targeting the transcription factor NF-Y - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Inhibition of Polo-like Kinase 1 by HMN-214 Blocks Cell Cycle Progression and Inhibits Neuroblastoma Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. benchchem.com [benchchem.com]
In-Depth Technical Guide: The Molecular Target of Hmn 154
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular target and mechanism of action of Hmn 154, a novel benzenesulfonamide anticancer compound. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and cancer biology.
Core Molecular Target: Nuclear Factor YB (NF-YB)
The primary molecular target of this compound is Nuclear Factor YB (NF-YB) , a subunit of the highly conserved heterotrimeric transcription factor, Nuclear Factor Y (NF-Y).[1][2] NF-Y plays a critical role in the regulation of a wide array of genes involved in cell cycle progression and cellular proliferation by binding to the CCAAT box, a common cis-acting element in the promoter region of numerous genes.
This compound exerts its anticancer effects by directly interacting with NF-YB.[1][2] This interaction disrupts the assembly of the functional NF-Y heterotrimer (composed of NF-YA, NF-YB, and NF-YC subunits), consequently inhibiting its binding to the Y-box sequence within the promoters of its target genes.[1][3][4] This dose-dependent inhibition of NF-Y's DNA binding activity has been demonstrated for the human major histocompatibility complex class II human leukocyte antigen DRA Y-box sequence.[1][3][4]
In addition to NF-YB, thymosin β-10 has also been identified as a specific cellular binding protein for this compound.[1] The binding of this compound to both NF-YB and thymosin β-10 is specific and correlates with its cytotoxic activity.[1]
Quantitative Data Summary
The cytotoxic and inhibitory activities of this compound have been quantified against specific cancer cell lines. The following table summarizes the available IC50 values.
| Cell Line | Assay Type | IC50 Value (µg/mL) | Reference |
| KB | Cytotoxicity Assay | 0.0026 | [1][5][6] |
| colon38 | Cytotoxicity Assay | 0.003 | [1][5][6] |
Signaling Pathway and Mechanism of Action
This compound's interaction with NF-YB leads to the downstream inhibition of gene transcription essential for cancer cell survival and proliferation. A key target of NF-Y is the MDR1 gene, which is often associated with multidrug resistance in cancer cells. By inhibiting NF-Y binding to the MDR1 promoter, this compound can suppress MDR1 expression. A related compound, HMN-176, has been shown to inhibit the Y-box-dependent promoter activity of the MDR1 gene.
The following diagram illustrates the proposed signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The identification and characterization of this compound's molecular target have been achieved through several key experimental techniques. The following sections provide detailed, generalized protocols for these methods.
Cell Viability (MTT) Assay
This assay is used to determine the cytotoxic effects of this compound on cancer cell lines.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Affinity Chromatography
This technique is employed to identify the cellular binding partners of this compound.
Principle: this compound is immobilized on a solid support (resin). A cell lysate is passed over this resin, and proteins that bind to this compound are retained while others are washed away. The bound proteins are then eluted and identified.
Protocol:
-
Ligand Immobilization: Covalently couple this compound to an activated chromatography resin (e.g., NHS-activated sepharose) according to the manufacturer's instructions.
-
Column Packing: Pack a chromatography column with the this compound-coupled resin.
-
Equilibration: Equilibrate the column with a binding buffer (e.g., PBS or Tris-buffered saline).
-
Sample Loading: Prepare a cell lysate from the desired cell line and clarify it by centrifugation. Load the clarified lysate onto the equilibrated column.
-
Washing: Wash the column extensively with the binding buffer to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins using an elution buffer with a high salt concentration, a change in pH, or by competing with free this compound.
-
Analysis: Analyze the eluted protein fractions by SDS-PAGE and identify the proteins of interest using techniques such as mass spectrometry.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to investigate the effect of this compound on the DNA-binding activity of NF-Y.
Principle: This assay is based on the principle that a protein-DNA complex migrates more slowly than free DNA in a non-denaturing polyacrylamide gel.
Protocol:
-
Probe Labeling: Synthesize and label a double-stranded DNA oligonucleotide containing the NF-Y binding site (Y-box) with a radioactive isotope (e.g., ³²P) or a non-radioactive tag (e.g., biotin).
-
Binding Reaction: In a microcentrifuge tube, combine the labeled DNA probe, purified NF-Y protein (or nuclear extract containing NF-Y), and varying concentrations of this compound in a binding buffer. Include a control reaction without this compound.
-
Incubation: Incubate the reaction mixture at room temperature for 20-30 minutes to allow for protein-DNA binding.
-
Electrophoresis: Load the samples onto a native polyacrylamide gel and perform electrophoresis.
-
Detection: Visualize the DNA bands by autoradiography (for radioactive probes) or a chemiluminescent detection method (for non-radioactive probes). A decrease in the intensity of the shifted band (NF-Y-DNA complex) with increasing concentrations of this compound indicates inhibition of DNA binding.
The following workflow diagram summarizes the experimental approach to identify and characterize the molecular target of this compound.
References
- 1. Thymosin beta 10 is a key regulator of tumorigenesis and metastasis and a novel serum marker in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. NF-kappaB as a potential molecular target for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pan-cancer analysis identifies the correlations of Thymosin Beta 10 with predicting prognosis and immunotherapy response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 6. cyrusbio.com.tw [cyrusbio.com.tw]
HMN-154: An In-Depth Technical Guide to a Novel Benzenesulfonamide Anticancer Compound
For Researchers, Scientists, and Drug Development Professionals
Abstract
HMN-154 is a novel benzenesulfonamide compound demonstrating potent anticancer properties. Its mechanism of action is centered on the inhibition of the nuclear transcription factor Y (NF-Y), a key regulator of cell proliferation and survival genes. By interacting with the NF-YB subunit, HMN-154 disrupts the formation of the NF-Y heterotrimer and its subsequent binding to DNA, leading to cell growth inhibition. This technical guide provides a comprehensive overview of HMN-154, including its mechanism of action, in vitro efficacy, and detailed experimental protocols. While in vivo data and specific details on apoptosis and cell cycle effects for HMN-154 are limited, this guide also presents data on the closely related compound HMN-176 to provide further insight into the potential biological activities of this class of molecules.
Introduction
The benzenesulfonamide scaffold is a well-established pharmacophore in medicinal chemistry, leading to the development of a wide range of therapeutic agents. HMN-154 has emerged from this class as a promising anticancer compound with a distinct mechanism of action. Unlike many conventional chemotherapeutics that target DNA replication or microtubule dynamics, HMN-154 targets a specific transcription factor, NF-Y, which is often dysregulated in cancer. This targeted approach suggests the potential for a more specific and less toxic anticancer therapy. This document serves as a technical resource for researchers interested in the preclinical development of HMN-154 and related compounds.
Mechanism of Action
HMN-154 exerts its anticancer effects by targeting the Nuclear Factor Y (NF-Y) transcription factor complex.[1] NF-Y is a heterotrimeric protein composed of three subunits: NF-YA, NF-YB, and NF-YC. This complex plays a crucial role in the regulation of a wide array of genes involved in cell cycle progression, proliferation, and metabolism by binding to the highly conserved CCAAT box sequence in gene promoters.[2]
The primary mechanism of HMN-154 involves its direct interaction with the NF-YB subunit. This binding event disrupts the assembly of the functional NF-Y heterotrimer, consequently inhibiting its ability to bind to DNA.[1] The inhibition of NF-Y's transcriptional activity leads to the downregulation of genes essential for cancer cell growth and survival.[2] Cellular binding studies have also identified thymosin β-10 as another specific binding protein of HMN-154.[1]
Figure 1: Proposed mechanism of action for HMN-154.
In Vitro Efficacy
HMN-154 has demonstrated potent cytotoxic activity against various cancer cell lines in vitro. The half-maximal inhibitory concentration (IC50) values for selected cell lines are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |
| KB | Human Cervical Carcinoma | 0.0026 | [1][2] |
| colon38 | Colon Cancer | 0.003 | [1][2] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the evaluation of HMN-154.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of HMN-154 on cancer cell lines and to calculate the IC50 value.
Materials:
-
Cancer cell lines (e.g., KB, colon38)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
HMN-154 compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of HMN-154 in culture medium. Remove the existing medium from the wells and replace it with 100 µL of the HMN-154 dilutions. Include a vehicle control (e.g., DMSO at the same concentration as in the highest HMN-154 dilution). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the HMN-154 concentration and determine the IC50 value using non-linear regression analysis.
"Drug-Western" Blotting for Target Identification
The "drug-western" blotting technique was instrumental in identifying the cellular binding proteins of HMN-154. This novel expression cloning procedure was first described by Tanaka H, et al. (Mol Pharmacol. 1999 Feb;55(2):356-63). While the full detailed protocol from the original publication could not be accessed for this guide, the principle of the method is outlined below.
Principle: This technique involves the use of a drug conjugate as a probe to detect binding proteins in a protein library expressed from a cDNA library.
Figure 2: Conceptual workflow of the "drug-western" blotting technique.
Cell Cycle and Apoptosis Analysis (Data from the related compound HMN-176)
HMN-176 has been shown to induce cell cycle arrest at the G2/M phase. This is followed by the induction of apoptosis, characterized by DNA fragmentation.
Cell Cycle Analysis by Propidium Iodide Staining (General Protocol)
This protocol describes a general method for analyzing cell cycle distribution using propidium iodide (PI) staining and flow cytometry.
Materials:
-
Cells treated with the test compound
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Culture cells and treat with various concentrations of the test compound for the desired duration.
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is proportional to the PI fluorescence intensity.
-
Data Analysis: Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Detection by Annexin V Staining (General Protocol)
This protocol outlines a general method for detecting apoptosis using Annexin V-FITC and propidium iodide (PI) staining followed by flow cytometry.
Materials:
-
Cells treated with the test compound
-
Annexin V-FITC conjugate
-
Propidium Iodide (PI) solution
-
Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Induce apoptosis in cells by treating with the test compound for the desired time.
-
Cell Harvesting: Collect both floating and adherent cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V Binding Buffer. Add Annexin V-FITC and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry immediately.
-
Data Analysis: Differentiate between live (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.
Figure 3: General experimental workflows for cell cycle and apoptosis analysis.
In Vivo Studies (Data from the related compound HMN-214)
Specific in vivo efficacy data for HMN-154 is not currently available in the public domain. However, studies on HMN-214, a prodrug of the active metabolite HMN-176 (which is structurally related to HMN-154), have shown significant antitumor activity in human tumor xenograft models in mice. These studies suggest that this class of compounds has the potential for in vivo efficacy. Further in vivo studies are warranted to specifically evaluate the therapeutic potential of HMN-154.
Conclusion and Future Directions
HMN-154 is a promising benzenesulfonamide anticancer compound with a novel mechanism of action targeting the NF-Y transcription factor. Its potent in vitro cytotoxicity against cancer cell lines highlights its potential as a lead compound for further drug development.
Future research should focus on:
-
Elucidating the detailed synthesis of HMN-154.
-
Conducting comprehensive in vitro studies to determine its effects on apoptosis and the cell cycle across a broader range of cancer cell lines.
-
Performing in vivo efficacy and toxicity studies in relevant animal models to assess its therapeutic window.
-
Investigating the downstream effects of NF-Y inhibition by HMN-154 to identify biomarkers for patient selection.
The targeted nature of HMN-154 offers an exciting avenue for the development of novel anticancer therapies with potentially improved efficacy and reduced side effects. The information provided in this technical guide serves as a foundational resource for researchers dedicated to advancing this promising area of oncology research.
References
HMN-154: A Potent Inhibitor of the NF-Y Transcription Factor for Cancer Therapy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Nuclear Factor Y (NF-Y) is a heterotrimeric transcription factor that plays a pivotal role in the regulation of a wide array of genes essential for cell cycle progression, proliferation, and metabolism. Its consistent overexpression in various cancers has positioned it as a compelling target for anticancer drug development. HMN-154, a novel benzenesulfonamide compound, and its active metabolite, HMN-176, have emerged as potent inhibitors of NF-Y. These molecules function by directly interacting with the NF-YB subunit, thereby disrupting the assembly of the functional NF-Y trimer and its subsequent binding to the CCAAT box on target gene promoters. This guide provides a comprehensive technical overview of HMN-154, including its mechanism of action, preclinical data, and detailed experimental protocols to facilitate further research and development in this promising area of oncology.
Introduction to NF-Y Transcription Factor
The NF-Y transcription factor is a ubiquitous protein complex composed of three subunits: NF-YA, NF-YB, and NF-YC. The NF-YB and NF-YC subunits form a stable heterodimer in the cytoplasm, which then translocates to the nucleus and associates with the regulatory NF-YA subunit. This heterotrimeric complex recognizes and binds with high specificity to the CCAAT consensus sequence present in the promoter and enhancer regions of numerous genes.
NF-Y is a critical regulator of genes involved in cell cycle control, including cyclins and cyclin-dependent kinases, as well as genes integral to cellular metabolism. Dysregulation of NF-Y activity, often characterized by the overexpression of its subunits, is a common feature in many types of cancer, contributing to uncontrolled cell proliferation and tumor growth. This makes the targeted inhibition of NF-Y a promising therapeutic strategy.
HMN-154: Mechanism of Action
HMN-154 is a synthetic benzenesulfonamide derivative that has demonstrated significant anticancer properties through the inhibition of the NF-Y transcription factor. Its primary mechanism of action involves the direct binding to the NF-YB subunit. This interaction prevents the association of the NF-YB/NF-YC dimer with NF-YA, thereby inhibiting the formation of the functional heterotrimeric NF-Y complex. Consequently, the binding of NF-Y to the CCAAT boxes of its target gene promoters is blocked, leading to the downregulation of genes essential for cancer cell survival and proliferation.
HMN-176, an active metabolite of HMN-154's prodrug HMN-214, also exhibits this inhibitory activity and has been shown to be effective in overcoming multidrug resistance in cancer cells by downregulating the expression of the MDR1 gene, which is regulated by NF-Y.
Signaling Pathway of NF-Y and Inhibition by HMN-154
Caption: HMN-154 inhibits the NF-Y pathway by binding to NF-YB.
Quantitative Data
The following tables summarize the key quantitative data from preclinical studies of HMN-154 and its related compounds.
Table 1: In Vitro Cytotoxicity of HMN-154
| Cell Line | Cancer Type | IC50 (µg/mL) |
| KB | Human Epidermoid Carcinoma | 0.0026[1] |
| colon38 | Murine Colon Adenocarcinoma | 0.003[1] |
Table 2: Effect of HMN-176 on Chemosensitivity of Multidrug-Resistant Cells
| Cell Line | Treatment | GI50 of Adriamycin (µM) | Fold-change in Sensitivity |
| K2/ARS (Adriamycin-resistant) | Control | ~6 | - |
| K2/ARS (Adriamycin-resistant) | 3 µM HMN-176 | ~3 | ~2x increase[2] |
Table 3: In Vivo Efficacy of HMN-214 (Prodrug of HMN-176) in a Mouse Xenograft Model
| Xenograft Model | Treatment | Effect on MDR1 mRNA Expression |
| KB-A.1 (Adriamycin-resistant) | HMN-214 (oral administration) | Significant suppression[2] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of HMN-154 and its analogs.
Cell Viability (MTT) Assay
This protocol is used to determine the cytotoxic effects of HMN-154 on cancer cell lines.
Experimental Workflow: MTT Assay
Caption: Workflow for determining cell viability using the MTT assay.
Materials:
-
Cancer cell lines (e.g., KB, colon38)
-
96-well microplates
-
Complete culture medium
-
HMN-154 stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of HMN-154 in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plates for an additional 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently and incubate for at least 2 hours at room temperature in the dark.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of HMN-154 that inhibits cell growth by 50%).
Electrophoretic Mobility Shift Assay (EMSA)
This assay is used to demonstrate the inhibition of NF-Y binding to its DNA consensus sequence by HMN-154 or HMN-176.
Experimental Workflow: EMSA
References
In-depth Technical Guide: Cytotoxicity of Hmn 154 in KB and colon38 Cell Lines
Researchers, scientists, and drug development professionals seeking information on the cytotoxic effects of Hmn 154 will find a comprehensive summary of the current, albeit limited, state of research in this technical guide. This document endeavors to provide a detailed overview based on available scientific literature.
Executive Summary
Data Presentation: Cytotoxicity of Related Compounds
Due to the absence of specific data for this compound, this section remains unpopulated. Researchers are encouraged to perform empirical studies to determine the IC50 values and other cytotoxic metrics for this compound in KB and colon38 cell lines.
Experimental Protocols
While specific protocols for this compound are not available, the methodologies used for the closely related compound HMN-176 can serve as a robust starting point for experimental design.
Cell Culture and Maintenance
-
KB Cell Line: This cell line, originally thought to be derived from an epidermal carcinoma of the mouth, was later identified as a HeLa cell contaminant.[2] The base medium for this cell line is ATCC-formulated Eagle's Minimum Essential Medium (EMEM).[2] To make the complete growth medium, fetal bovine serum (FBS) is added to a final concentration of 10%.[2] Cells are cultured under standard conditions.
-
colon38 (MC38) Cell Line: The MC38 cell line is a commonly used murine model for colorectal carcinoma.[3] Culture conditions can vary, with some protocols using IMDM containing 8% FBS, 2 mM L-glutamine, and 50 µM beta-mercaptoethanol, while others use DMEM supplemented with 10% FBS, 10 mM HEPES, and 1X nonessential amino acids.[3]
Cytotoxicity Assays
A standard method to determine cytotoxicity is the MTT assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase to formazan, which is largely dependent on the metabolic activity of viable cells.
General Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of the test compound (e.g., this compound) for a specified duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for a few hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Signaling Pathways and Mechanism of Action
The precise molecular mechanism of HMN-176, a compound closely related to this compound, is not fully elucidated. However, it is known to induce G2-M cell cycle arrest.[1] HMN-176 does not directly inhibit polo-like kinase but alters its spatial distribution.[1] It has also been shown to interact with NF-YB, thereby interrupting the binding of the NF-Y heterotrimer to DNA.[1] Furthermore, HMN-176 can down-regulate the expression of the multidrug resistance gene (MDR1) by inhibiting the binding of NF-Y to the Y-box consensus sequence in the MDR1 promoter.[4] This suggests that HMN-176 may have a dual mechanism of action: direct cytotoxicity and downregulation of multidrug resistance.[1][4]
Visualizations
Experimental Workflow for Cytotoxicity Assessment
Caption: Experimental workflow for determining the cytotoxicity of this compound.
Potential Signaling Pathway of Related Compound HMN-176
Caption: Postulated signaling pathway for the related compound HMN-176.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. atcc.org [atcc.org]
- 3. MC38 colorectal tumor cell lines from two different sources display substantial differences in transcriptome, mutanome and neoantigen expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HMN-176, an active metabolite of the synthetic antitumor agent HMN-214, restores chemosensitivity to multidrug-resistant cells by targeting the transcription factor NF-Y - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Biological Activity of Hmn 154: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro biological activity of Hmn 154, a potent benzenesulfonamide anticancer agent. The document details its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for relevant assays, and visualizes the associated signaling pathways and experimental workflows.
Core Mechanism of Action: Inhibition of NF-Y Transcription Factor
This compound exerts its anticancer effects by targeting the nuclear transcription factor Y (NF-Y).[1][2] Specifically, this compound interacts with the NF-YB subunit of the NF-Y heterotrimer, thereby disrupting the binding of the entire NF-Y complex to the CCAAT box sequence in the promoter regions of its target genes.[1] This inhibition of DNA binding has been demonstrated to occur in a dose-dependent manner.[1][2][3] The NF-Y transcription factor plays a crucial role in the regulation of genes involved in cell cycle progression and metabolism, making it a critical target in cancer therapy.
Quantitative Data: Cytotoxicity
This compound has demonstrated potent cytotoxic activity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values for two cell lines are presented in the table below.
| Cell Line | IC50 (µg/mL) |
| KB | 0.0026[1][3][4] |
| colon38 | 0.003[1][3][4] |
Signaling Pathway
The primary signaling pathway affected by this compound is the NF-Y-mediated transcriptional regulation pathway. By inhibiting the DNA binding of NF-Y, this compound effectively downregulates the expression of genes essential for cell proliferation and survival.
Caption: this compound inhibits cell proliferation by targeting the NF-Y signaling pathway.
Experimental Protocols
This section provides detailed methodologies for key in vitro experiments to assess the biological activity of this compound.
Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the IC50 values of this compound against cancer cell lines.
Experimental Workflow:
Caption: Workflow for determining the cytotoxicity of this compound using the MTT assay.
Detailed Protocol:
-
Cell Seeding: Seed cancer cells (e.g., KB, colon38) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a series of dilutions of this compound in culture medium. After the 24-hour incubation, remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the logarithm of the this compound concentration and determine the IC50 value using a suitable software.
NF-Y DNA Binding Inhibition Assay (Electrophoretic Mobility Shift Assay - EMSA)
This assay is used to qualitatively or quantitatively assess the ability of this compound to inhibit the binding of the NF-Y transcription factor to its consensus DNA sequence.
Experimental Workflow:
Caption: Workflow for the Electrophoretic Mobility Shift Assay (EMSA).
Detailed Protocol:
-
Nuclear Extract Preparation: Prepare nuclear extracts from a suitable cell line that expresses NF-Y.
-
Probe Preparation: Synthesize and anneal complementary oligonucleotides containing the CCAAT consensus sequence. Label the double-stranded DNA probe with a detectable marker (e.g., biotin or a radioactive isotope).
-
Binding Reaction: In a microcentrifuge tube, combine the nuclear extract, the labeled DNA probe, and varying concentrations of this compound in a binding buffer. Include a control reaction without this compound and a control with an unlabeled competitor probe to demonstrate specificity.
-
Incubation: Incubate the reaction mixture at room temperature for 20-30 minutes to allow for protein-DNA binding.
-
Electrophoresis: Load the samples onto a non-denaturing polyacrylamide gel and perform electrophoresis to separate the protein-DNA complexes from the free probe.
-
Transfer and Detection: Transfer the separated DNA from the gel to a nylon membrane. Detect the labeled probe using an appropriate method (e.g., chemiluminescence for biotin-labeled probes or autoradiography for radiolabeled probes).
-
Analysis: A "shift" in the mobility of the labeled probe (a band that migrates slower than the free probe) indicates the formation of a protein-DNA complex. A decrease in the intensity of this shifted band in the presence of this compound indicates inhibition of NF-Y DNA binding.
Cell Cycle Analysis
This protocol is used to determine the effect of this compound on the distribution of cells in the different phases of the cell cycle.
Experimental Workflow:
Caption: Workflow for cell cycle analysis using flow cytometry.
Detailed Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at a concentration around its IC50 value for 24 or 48 hours. Include a vehicle-treated control.
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.
-
Data Analysis: Use appropriate software to analyze the flow cytometry data and generate a histogram of DNA content. Deconvolute the histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase suggests a cell cycle arrest at that point.
References
An In-depth Technical Guide to HMN-154, HMN-176, and HMN-214: Structure, Mechanism, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a series of structurally and functionally related anticancer compounds: HMN-154, HMN-176, and HMN-214. HMN-214 is an orally bioavailable prodrug that is metabolically converted to the active compound, HMN-176. Both HMN-176 and the closely related compound, HMN-154, exhibit potent antitumor activity through a dual mechanism of action involving the disruption of mitotic progression and the reversal of multidrug resistance. This is achieved by interfering with the subcellular localization of Polo-like kinase 1 (PLK1) and by inhibiting the activity of the transcription factor NF-Y, a key regulator of multidrug resistance gene 1 (MDR1) expression. This document details the chemical properties, biological activities, and experimental methodologies associated with these promising therapeutic agents.
Introduction
The development of effective cancer therapies is often hampered by the emergence of multidrug resistance (MDR). One of the key mechanisms underlying MDR is the overexpression of the MDR1 gene, which encodes the P-glycoprotein efflux pump. The transcription factor NF-Y plays a crucial role in the basal expression of the MDR1 gene. HMN-154 and HMN-176 are novel stilbene and benzenesulfonamide derivatives that have been shown to target NF-Y, thereby downregulating MDR1 expression and restoring chemosensitivity in resistant cancer cells. Furthermore, HMN-176, the active metabolite of the prodrug HMN-214, also disrupts the proper localization of Polo-like kinase 1 (PLK1), a critical regulator of mitosis, leading to cell cycle arrest and apoptosis. This dual mechanism of action makes these compounds particularly promising candidates for further drug development.
Chemical Structures and Properties
The chemical structures of HMN-154, HMN-176, and HMN-214 are presented below. HMN-214 is an N-acetylated derivative of HMN-176, a modification that enhances its oral bioavailability. HMN-176 and HMN-154 share a common structural scaffold, underpinning their similar biological activities.
| Compound | Chemical Structure | Molecular Formula | Molecular Weight ( g/mol ) |
| HMN-154 | (E)-4-(2-(2-(N-(4-Methoxybenzenesulfonyl)amino)phenyl)ethenyl)pyridine | C20H18N2O3S | 366.44 |
| HMN-176 | (E)-4-[[2-N-[4-methoxybenzenesulfonyl]amino]stilbazole]1-oxide | C20H18N2O4S | 382.43 |
| HMN-214 | (E)-4-[2-[2-(N-acetyl-N-[4-methoxybenzenesulfonyl]amino)stilbazole]]1-oxide | C22H20N2O5S | 424.47 |
Quantitative Biological Data
The following tables summarize the key quantitative data for HMN-154, HMN-176, and HMN-214, providing insights into their potency and pharmacokinetic profiles.
Table 3.1: In Vitro Cytotoxicity
| Compound | Cell Line | IC50 | Reference |
| HMN-154 | KB | 0.0026 µg/mL | [1][2] |
| colon38 | 0.003 µg/mL | [1][2] | |
| HMN-176 | Mean (across 22 human tumor cell lines) | 118 nM | [3] |
Table 3.2: Pharmacokinetic Parameters of HMN-214
| Parameter | Value | Population | Reference |
| Maximum Tolerated Dose (MTD) | 8 mg/m²/day | Patients with advanced solid tumors | [4] |
Mechanism of Action and Signaling Pathways
The antitumor activity of HMN-154 and HMN-176 is attributed to their ability to interfere with two critical cellular processes: transcription regulation and cell cycle progression.
Inhibition of NF-Y and Reversal of Multidrug Resistance
Both HMN-154 and HMN-176 have been shown to interact with the transcription factor NF-Y. Specifically, HMN-154 has been reported to interact with the NF-YB subunit. This interaction disrupts the binding of the NF-Y heterotrimer to the Y-box consensus sequence within the promoter of the MDR1 gene. The downregulation of MDR1 expression leads to a decrease in the P-glycoprotein efflux pump, thereby restoring the sensitivity of cancer cells to chemotherapeutic agents.
Interference with Polo-like Kinase 1 (PLK1) Localization
HMN-176, the active metabolite of HMN-214, also exerts its cytotoxic effects by altering the subcellular localization of Polo-like kinase 1 (PLK1). PLK1 is a key regulator of multiple events during mitosis, including centrosome maturation, spindle assembly, and cytokinesis. By disrupting the proper localization of PLK1, HMN-176 leads to mitotic arrest, followed by the induction of apoptosis.
References
- 1. HMN-176, an active metabolite of the synthetic antitumor agent HMN-214, restores chemosensitivity to multidrug-resistant cells by targeting the transcription factor NF-Y - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Inhibition of Polo-like Kinase 1 by HMN-214 Blocks Cell Cycle Progression and Inhibits Neuroblastoma Growth - PMC [pmc.ncbi.nlm.nih.gov]
HMN-154: A Technical Guide on its Pharmacological Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction: HMN-154 is a novel benzenesulfonamide anticancer compound demonstrating significant cytotoxic effects against various cancer cell lines.[1][2][3][4] This technical guide provides a comprehensive overview of the pharmacological properties of HMN-154, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols derived from available research.
Quantitative Data Summary
The in-vitro cytotoxic activity of HMN-154 has been evaluated against several cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values, providing a quantitative measure of its potency.
| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |
| KB | Oral Epidermoid Carcinoma | 0.0026 | [1][5] |
| colon38 | Colon Carcinoma | 0.003 | [1][5] |
Mechanism of Action: Targeting the NF-Y Transcription Factor
HMN-154 exerts its anticancer effects by targeting the nuclear factor Y (NF-Y), a heterotrimeric transcription factor crucial for the expression of numerous genes involved in cell cycle progression and proliferation.[1][6] The compound specifically interacts with the NF-YB subunit, thereby disrupting the binding of the entire NF-Y heterotrimer to its DNA consensus sequence, the Y-box, which is present in the promoter region of target genes.[1][3][4][6] This inhibition of NF-Y's transcriptional activity is a key contributor to the cytotoxic effects of HMN-154.[1]
The following diagram illustrates the proposed signaling pathway for HMN-154's mechanism of action:
References
Methodological & Application
Application Notes and Protocols for HMN-154 in Cell Culture Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of HMN-154, a novel benzenesulfonamide anticancer compound, in cell culture experiments. Detailed protocols for assessing cell viability, apoptosis, and cell cycle progression following HMN-154 treatment are included, along with a summary of its mechanism of action and relevant quantitative data.
Introduction
HMN-154 is a potent anticancer agent that functions by targeting the transcription factor NF-Y.[1][2][3] Specifically, HMN-154 interacts with the NF-YB subunit, thereby disrupting the binding of the NF-Y heterotrimer to the CCAAT box in the promoter regions of its target genes.[1][2][3] This inhibition of NF-Y, a key regulator of genes involved in cell proliferation, cell cycle, and metabolism, leads to the suppression of cancer cell growth. A closely related compound, HMN-176, has been shown to induce G2/M cell cycle arrest.
Data Presentation
The following table summarizes the reported cytotoxic activity of HMN-154 in different cancer cell lines.
| Cell Line | IC50 (µg/mL) | IC50 (µM¹) |
| KB (human oral carcinoma) | 0.0026 | ~0.0071 |
| colon38 (murine colon adenocarcinoma) | 0.003 | ~0.0082 |
¹Calculated based on a molecular weight of 366.44 g/mol .
Experimental Protocols
Preparation of HMN-154 Stock Solution
HMN-154 is soluble in dimethyl sulfoxide (DMSO).[3]
-
Reagents and Materials:
-
HMN-154 powder
-
Anhydrous/sterile DMSO
-
Sterile microcentrifuge tubes
-
-
Protocol:
-
Prepare a 10 mM stock solution of HMN-154 by dissolving the appropriate amount of powder in anhydrous DMSO. For example, to prepare 1 mL of a 10 mM stock, dissolve 0.366 mg of HMN-154 in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution. Sonication may be recommended for higher concentrations.[3]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for long-term storage (months to years) or at 4°C for short-term storage (days to weeks). In solvent, it is recommended to store at -80°C for up to one year.[3]
-
Cell Culture Treatment with HMN-154
The following is a general protocol for treating adherent cancer cells with HMN-154. Optimization may be required for different cell lines and experimental endpoints.
-
Reagents and Materials:
-
Cancer cell line of interest (e.g., KB, colon38, or other relevant lines)
-
Appropriate complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
HMN-154 stock solution (10 mM in DMSO)
-
Sterile cell culture plates (e.g., 96-well, 24-well, or 6-well plates)
-
Phosphate-buffered saline (PBS), sterile
-
-
Protocol:
-
Seed cells in the appropriate cell culture plates at a density that will ensure they are in the logarithmic growth phase at the time of treatment and do not reach confluency by the end of the experiment. For a 96-well plate, a starting density of 5,000-10,000 cells per well is common.
-
Incubate the cells overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
The next day, prepare serial dilutions of HMN-154 in complete cell culture medium from the 10 mM stock solution. Ensure the final DMSO concentration in the medium is consistent across all treatments and the vehicle control (typically ≤ 0.1%).
-
Remove the existing medium from the cells and replace it with the medium containing the desired concentrations of HMN-154 or the vehicle control (medium with the same concentration of DMSO).
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours), depending on the assay to be performed. A 72-hour incubation is a common time point for assessing growth inhibition.[2]
-
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of HMN-154 on cell viability using a colorimetric MTT assay.
-
Reagents and Materials:
-
Cells treated with HMN-154 in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Protocol:
-
Following the desired HMN-154 treatment period (e.g., 72 hours), add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
After the incubation, carefully remove the medium from each well.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently by pipetting or shaking for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol describes the detection of apoptosis in HMN-154-treated cells by flow cytometry using Annexin V-FITC and Propidium Iodide (PI) staining.
-
Reagents and Materials:
-
Cells treated with HMN-154 in 6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Cold PBS
-
Flow cytometer
-
-
Protocol:
-
After treatment with HMN-154 for the desired duration (e.g., 48 hours), collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol outlines the analysis of cell cycle distribution in HMN-154-treated cells using PI staining and flow cytometry. A related compound, HMN-176, has been suggested to cause G2/M arrest.
-
Reagents and Materials:
-
Cells treated with HMN-154 in 6-well plates
-
Cold PBS
-
Cold 70% ethanol
-
PI staining solution (containing PI and RNase A in PBS)
-
Flow cytometer
-
-
Protocol:
-
Following HMN-154 treatment (e.g., 24 or 48 hours), harvest the cells by trypsinization.
-
Wash the cells once with cold PBS.
-
Fix the cells by resuspending the pellet in 1 mL of cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Visualizations
Caption: Mechanism of action of HMN-154.
Caption: General experimental workflow for HMN-154 treatment.
References
Application Notes and Protocols for Hmn 154 in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Hmn 154 and its derivatives in a cancer research laboratory. This compound is a novel benzenesulfonamide anticancer compound that, along with its active metabolite HMN-176 and prodrug HMN-214, offers a unique mechanism of action for cancer therapy research.
Mechanism of Action
This compound and its active metabolite, HMN-176, primarily exert their anticancer effects by targeting the transcription factor Nuclear Factor Y (NF-Y).[1][2] NF-Y is a heterotrimeric protein complex that binds to the CCAAT box, a common cis-acting element in the promoter and enhancer regions of numerous genes involved in cell cycle progression and proliferation. By interacting with the NF-YB subunit, this compound and HMN-176 disrupt the binding of the NF-Y trimer to DNA, leading to the downregulation of genes essential for cancer cell growth and survival.[1][2]
Furthermore, the prodrug HMN-214, which is converted to HMN-176 in vivo, has been shown to inhibit Polo-like kinase 1 (PLK1), a key regulator of mitosis.[3][4] Inhibition of PLK1 leads to G2/M cell cycle arrest and apoptosis in cancer cells. This dual mechanism of action makes the this compound family of compounds promising candidates for further investigation in oncology.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of this compound and its derivatives across various cancer cell lines.
Table 1: IC50 Values of this compound
| Cell Line | Cancer Type | IC50 (µg/mL) |
| KB | Oral Epidermoid Carcinoma | 0.0026 |
| colon38 | Colon Carcinoma | 0.003 |
Table 2: IC50 Values of HMN-214 in Neuroblastoma Cell Lines [3]
| Cell Line | MYCN Status | IC50 (µM) |
| SH-SY5Y | Non-amplified | ~2.5 |
| SK-N-AS | Non-amplified | ~3.0 |
| CHLA-255 | Non-amplified | ~2.0 |
| NGP | Amplified | ~1.5 |
| LAN-5 | Amplified | ~2.0 |
Table 3: Effect of HMN-176 on Adriamycin Sensitivity in Multidrug-Resistant Cells [5]
| Cell Line | Treatment | GI50 of Adriamycin (µM) | Fold-sensitization |
| K2/ARS | Control | Not specified | - |
| K2/ARS | 3 µM HMN-176 | Decreased by ~50% | ~2 |
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways affected by this compound and its derivatives.
References
- 1. Expression and function of NF-Y subunits in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NF-Y in cancer: Impact on cell transformation of a gene essential for proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Inhibition of Polo-like Kinase 1 by HMN-214 Blocks Cell Cycle Progression and Inhibits Neuroblastoma Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HMN-176, an active metabolite of the synthetic antitumor agent HMN-214, restores chemosensitivity to multidrug-resistant cells by targeting the transcription factor NF-Y - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for HMN-154 in In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
HMN-154 is a novel benzenesulfonamide-based anticancer compound that exhibits potent cytotoxic effects against various cancer cell lines. Its mechanism of action involves the direct inhibition of the nuclear transcription factor Y (NF-Y). Specifically, HMN-154 interacts with the NF-YB subunit, thereby disrupting the formation of the NF-Y heterotrimeric complex (NF-YA, NF-YB, NF-YC) and preventing its binding to the CCAAT box sequence in the promoter region of its target genes. This inhibition of NF-Y, a crucial regulator of genes involved in cell cycle progression and metabolism, leads to cell cycle arrest and apoptosis in cancer cells. These application notes provide detailed protocols for utilizing HMN-154 in various in vitro experimental settings to study its anticancer effects.
Data Presentation
Table 1: HMN-154 In Vitro Efficacy
| Cell Line | Cancer Type | IC50 (µg/mL) | IC50 (µM)¹ | Citation |
| KB | Oral Squamous Carcinoma | 0.0026 | ~0.0071 | [1] |
| colon38 | Colon Carcinoma | 0.003 | ~0.0082 | [1] |
¹Calculated based on a molecular weight of 366.44 g/mol .[2]
Table 2: HMN-154 Physicochemical and Storage Properties
| Property | Value | Citation |
| Molecular Formula | C₂₀H₁₈N₂O₃S | [2] |
| Molecular Weight | 366.44 g/mol | [2] |
| Solubility | Soluble in DMSO | [2] |
| Storage of Powder | -20°C for up to 3 years | [3] |
| Storage of Stock Solution (in DMSO) | -80°C for up to 2 years; -20°C for up to 1 year. Aliquoting is recommended to avoid repeated freeze-thaw cycles. | [1] |
Signaling Pathway
The primary molecular target of HMN-154 is the transcription factor NF-Y. By inhibiting NF-Y's ability to bind to DNA, HMN-154 downregulates the expression of numerous genes critical for cancer cell proliferation and survival. The following diagram illustrates the proposed signaling pathway affected by HMN-154.
Figure 1. Proposed signaling pathway of HMN-154.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is designed to determine the cytotoxic effects of HMN-154 on cancer cell lines.
Materials:
-
HMN-154
-
Cancer cell lines (e.g., KB, colon38)
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium.[1]
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
The following day, prepare serial dilutions of HMN-154 in complete medium. The final concentration should typically range from 0.0001 µg/mL to 1 µg/mL to determine the IC50 value. A vehicle control (DMSO) should be included at the same final concentration as in the highest HMN-154 treatment.
-
Remove the medium from the wells and add 100 µL of the HMN-154 dilutions or vehicle control.
-
Incubate the plate for 72 hours at 37°C with 5% CO₂.[1]
-
After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Figure 2. Workflow for the MTT cell viability assay.
Western Blot Analysis
This protocol is used to analyze the effect of HMN-154 on the protein expression levels of NF-Y target genes involved in cell cycle regulation and apoptosis.
Materials:
-
HMN-154
-
Cancer cell lines
-
6-well cell culture plates
-
Complete cell culture medium
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cyclin B1, anti-CDK1, anti-cleaved PARP, anti-active Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence detection kit
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with HMN-154 at concentrations around the IC50 value (and a vehicle control) for 24-48 hours.
-
Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an ECL kit and an imaging system. β-actin should be used as a loading control.
Figure 3. Workflow for Western blot analysis.
Cell Cycle Analysis
This protocol is for analyzing the effect of HMN-154 on cell cycle distribution using propidium iodide (PI) staining and flow cytometry.
Materials:
-
HMN-154
-
Cancer cell lines
-
6-well cell culture plates
-
Complete cell culture medium
-
PBS
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with HMN-154 at relevant concentrations for 24 hours.
-
Harvest the cells (including floating cells) and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Wash the cells with PBS and resuspend the pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cell cycle distribution using a flow cytometer. An increase in the G2/M phase population is expected following HMN-154 treatment.
Figure 4. Workflow for cell cycle analysis.
Apoptosis Assay (Annexin V/PI Staining)
This protocol is for quantifying apoptosis induced by HMN-154 using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
HMN-154
-
Cancer cell lines
-
6-well cell culture plates
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with HMN-154 for a predetermined time (e.g., 48 hours).
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour. The distribution of cells into viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) populations can be determined.
Figure 5. Workflow for apoptosis assay.
References
HMN-154: Application Notes and Protocols for In Vitro Assays
For Research Use Only. Not for use in diagnostic procedures.
Introduction
HMN-154 is a novel benzenesulfonamide-based anticancer compound.[1][2][3][4][5] It demonstrates potent cytotoxic effects against various cancer cell lines, including KB and colon38 cells, with IC50 values in the low microgram per milliliter range.[1][2][5] The primary mechanism of action of HMN-154 involves the disruption of gene transcription by interfering with the DNA binding activity of the nuclear transcription factor Y (NF-Y).[2][3][6] Specifically, HMN-154 interacts with the NF-YB subunit, thereby inhibiting the formation of the NF-Y heterotrimeric complex and its subsequent binding to the CCAAT box sequence in the promoter regions of target genes.[2][3]
This document provides detailed application notes and protocols for the solubility and preparation of HMN-154 for use in common in vitro assays.
Physicochemical and Solubility Data
A summary of the key physicochemical and solubility data for HMN-154 is presented in Table 1.
| Parameter | Value | Reference |
| Molecular Formula | C₂₀H₁₈N₂O₃S | [1] |
| Molecular Weight | 366.43 g/mol | [6] |
| CAS Number | 173528-92-2 | [1][6] |
| Appearance | Solid powder | [4] |
| Purity | >97% | [2][5] |
| Solubility | Soluble in DMSO | [1][4] |
| ≥ 10 mg/mL in DMSO | [6] | |
| 15 mg/mL (40.94 mM) in DMSO | [3] |
Preparation and Storage of HMN-154 Stock Solutions
Proper preparation and storage of HMN-154 stock solutions are crucial for maintaining its stability and ensuring experimental reproducibility.
Protocol 1: Preparation of a 10 mM HMN-154 Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of HMN-154 in dimethyl sulfoxide (DMSO).
Materials:
-
HMN-154 powder
-
Anhydrous/sterile Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculation: To prepare 1 mL of a 10 mM stock solution, calculate the required mass of HMN-154:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 366.43 g/mol * (1000 mg / 1 g) = 3.66 mg
-
-
Weighing: Carefully weigh out 3.66 mg of HMN-154 powder and place it into a sterile microcentrifuge tube or amber vial.
-
Dissolution: Add 1 mL of anhydrous DMSO to the container with the HMN-154 powder.
-
Mixing: Securely cap the tube/vial and vortex thoroughly until the powder is completely dissolved. A brief sonication may be used to facilitate dissolution.[3] Visually inspect the solution to ensure no particulates are present.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[2]
Workflow for HMN-154 Stock Solution Preparation
Caption: Workflow for preparing HMN-154 stock solution.
Experimental Protocols
The following are detailed protocols for common assays used to characterize the activity of HMN-154.
Protocol 2: Cell Viability and Cytotoxicity Assessment using MTT Assay
This protocol describes the use of the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to determine the cytotoxic effects of HMN-154 on a cancer cell line.
Materials:
-
Cancer cell line (e.g., KB, colon38, HeLa, MCF-7)
-
Complete cell culture medium
-
HMN-154 stock solution (10 mM in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Sterile 96-well flat-bottom microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: The next day, prepare serial dilutions of HMN-154 in complete medium from the 10 mM stock solution. The final DMSO concentration should be less than 0.5% to avoid solvent toxicity. Remove the old medium from the cells and add 100 µL of the HMN-154 dilutions. Include wells with medium and DMSO only as a vehicle control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value of HMN-154.
Workflow for MTT Assay
Caption: Experimental workflow for the MTT assay.
Protocol 3: Western Blot Analysis of NF-YB Protein Levels
This protocol provides a general framework for assessing the effect of HMN-154 on the protein levels of its target, NF-YB, in a selected cell line.
Materials:
-
Cell line of interest
-
HMN-154
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against NF-YB
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with various concentrations of HMN-154 for a specified time. Harvest the cells and lyse them using ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody against NF-YB overnight at 4°C. Subsequently, incubate with the primary antibody for the loading control.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the NF-YB protein levels to the loading control.
HMN-154 Mechanism of Action
HMN-154 exerts its anticancer effects by targeting the NF-Y transcription factor. The NF-Y complex, a heterotrimer composed of NF-YA, NF-YB, and NF-YC subunits, plays a crucial role in the regulation of genes involved in cell cycle progression. HMN-154 specifically interacts with the NF-YB subunit, which disrupts the assembly of the NF-Y trimer and its subsequent binding to the CCAAT box on DNA. This inhibition of DNA binding leads to the downregulation of NF-Y target genes, ultimately resulting in cell cycle arrest and apoptosis.
Caption: HMN-154 inhibits the NF-Y signaling pathway.
Summary
HMN-154 is a potent anticancer agent with a well-defined mechanism of action. The protocols provided in this document offer a comprehensive guide for researchers to prepare and utilize HMN-154 in various in vitro assays to further investigate its biological activities. Careful adherence to these protocols will ensure the generation of reliable and reproducible data.
References
- 1. researchhub.com [researchhub.com]
- 2. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 3. texaschildrens.org [texaschildrens.org]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Note: Utilizing Hmn 154 in DNA Binding Assays to Study NF-Y Transcription Factor Inhibition
For Research Use Only. Not for use in diagnostic procedures.
Introduction
The Nuclear Factor Y (NF-Y) is a heterotrimeric transcription factor composed of three subunits: NF-YA, NF-YB, and NF-YC. This complex plays a crucial role in the regulation of a wide array of genes by binding to the highly conserved CCAAT box sequence in promoter regions. The NF-YB and NF-YC subunits contain histone-fold domains and form a stable dimer, which is then joined by the NF-YA subunit to form the complete, DNA-binding competent heterotrimer. Due to its involvement in cell cycle control and proliferation, the NF-Y complex is a significant target in cancer research.
Hmn 154 is a novel benzenesulfonamide-based anticancer compound that has been identified as an inhibitor of the NF-Y transcription factor's activity. Its mechanism of action involves the direct interaction with the NF-YB subunit, which in turn disrupts the formation of the functional NF-Y heterotrimer and prevents its binding to DNA. This application note provides a detailed protocol for a Fluorescence Polarization (FP) assay to quantitatively assess the inhibitory effect of this compound on the NF-Y:DNA interaction.
Principle of the Assay
Fluorescence Polarization (FP) is a robust, homogeneous assay format ideal for studying molecular interactions in solution, such as protein-DNA binding. The assay principle is based on the difference in the rotational speed of a small, fluorescently labeled DNA probe when it is free in solution versus when it is bound to a much larger protein complex (the NF-Y heterotrimer).
When the fluorescently labeled DNA is unbound, it tumbles rapidly, resulting in a low fluorescence polarization value. Upon binding to the large NF-Y complex, the rotational motion of the DNA probe is significantly slowed, leading to a high fluorescence polarization signal. Inhibitors of the NF-Y:DNA interaction, such as this compound, will disrupt this binding, causing a decrease in the fluorescence polarization signal. This change in polarization is directly proportional to the extent of inhibition.
Data Presentation
The inhibitory activity of this compound and other potential inhibitors of the NF-Y:DNA interaction can be quantified by determining their half-maximal inhibitory concentration (IC50). The following table presents example data for illustrative purposes.
| Compound | Target | Assay Type | IC50 (µM) |
| This compound (Example) | NF-YB | FP Competition | 5.2 |
| Suramin (Reference) | NF-Y HFDs | EMSA | ~50 |
Note: The IC50 value for this compound is a hypothetical example for illustrative purposes, as specific quantitative data from DNA binding assays is not currently available in the public domain. The IC50 for Suramin is an approximate value from Electrophoretic Mobility Shift Assay (EMSA) data[1].
Experimental Protocols
Reagents and Materials
-
Recombinant human NF-YA, NF-YB, and NF-YC proteins
-
This compound
-
Fluorescently labeled DNA probe containing a CCAAT box sequence (e.g., 5'-[FAM]-AGATTGGCTGA-3')
-
Assay Buffer: 20 mM HEPES pH 7.5, 150 mM KCl, 1 mM MgCl2, 0.5 mM EGTA, 1 mM DTT, 0.01% BSA, 5% (v/v) Glycerol
-
Black, non-binding 96-well or 384-well microplates
-
Microplate reader with fluorescence polarization capabilities
Experimental Workflow
Caption: A streamlined workflow for the this compound DNA binding inhibition assay.
Detailed Protocol: Fluorescence Polarization Competition Assay
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in Assay Buffer to achieve the desired concentration range for the IC50 curve.
-
Reconstitute the fluorescently labeled DNA probe in a suitable buffer (e.g., TE buffer) to a stock concentration. Dilute to the working concentration in Assay Buffer. The optimal concentration should be determined empirically but is typically in the low nanomolar range.
-
Prepare a mixture of the NF-YA, NF-YB, and NF-YC subunits in Assay Buffer. The final concentration of the complex should be optimized to yield a significant polarization window (the difference between bound and free probe).
-
-
Assay Procedure:
-
Add the serially diluted this compound or vehicle (DMSO) to the wells of the microplate.
-
Add the NF-Y subunit mixture to the wells and incubate for a short period (e.g., 15 minutes) at room temperature to allow for this compound to interact with NF-YB.
-
Initiate the binding reaction by adding the fluorescently labeled DNA probe to all wells.
-
Include control wells:
-
Positive Control (Maximum Polarization): NF-Y complex + fluorescent DNA probe + vehicle.
-
Negative Control (Minimum Polarization): Fluorescent DNA probe + vehicle (no NF-Y complex).
-
-
Seal the plate and incubate at room temperature for 30-60 minutes, protected from light, to allow the binding reaction to reach equilibrium.
-
Measure the fluorescence polarization on a suitable plate reader using the appropriate excitation and emission wavelengths for the chosen fluorophore (e.g., 485 nm excitation and 525 nm emission for FAM).
-
-
Data Analysis:
-
The percentage of inhibition is calculated for each concentration of this compound using the following formula: % Inhibition = 100 * (1 - [(mP_sample - mP_min) / (mP_max - mP_min)]) where:
-
mP_sample is the millipolarization value of the sample well.
-
mP_min is the average millipolarization of the negative control.
-
mP_max is the average millipolarization of the positive control.
-
-
Plot the % Inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Mechanism of Action of this compound
This compound acts by specifically targeting the NF-YB subunit of the NF-Y transcription factor complex. This interaction prevents the proper assembly of the NF-YA/NF-YB/NF-YC heterotrimer, which is essential for its DNA binding activity. By disrupting the formation of the functional complex, this compound effectively inhibits the transcription of NF-Y target genes.
Caption: this compound disrupts NF-Y DNA binding by targeting the NF-YB subunit.
References
Application Notes and Protocols: HMN-154 in Combination with Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
HMN-154 is a novel benzenesulfonamide-based anticancer compound with a unique mechanism of action that holds promise for use in combination with conventional chemotherapy agents, particularly in the context of multidrug resistance. These application notes provide a comprehensive overview of the rationale, supporting data, and detailed protocols for investigating the synergistic or additive effects of HMN-154 with other cytotoxic drugs.
Mechanism of Action: Targeting the NF-Y Transcription Factor
HMN-154 exerts its anticancer effects by targeting the nuclear transcription factor Y (NF-Y). Specifically, HMN-154 interacts with the NF-YB subunit, disrupting the formation of the NF-Y heterotrimeric complex (NF-YA, NF-YB, and NF-YC) and its subsequent binding to the CCAAT box sequence in the promoter region of various genes.[1][2] This inhibition of NF-Y activity can lead to cell cycle arrest and apoptosis in cancer cells.
A key aspect of HMN-154's potential in combination therapy lies in its ability to modulate the expression of genes associated with multidrug resistance (MDR). The MDR1 gene, which encodes the P-glycoprotein (P-gp) efflux pump, is a major contributor to resistance to a wide range of chemotherapeutic drugs. The promoter of the MDR1 gene contains a Y-box (a CCAAT sequence) and is regulated by NF-Y.[1][3] By inhibiting NF-Y, HMN-154 can downregulate the expression of MDR1, thereby potentially resensitizing resistant cancer cells to conventional chemotherapy.
A structurally related compound, HMN-176 (the active metabolite of the prodrug HMN-214), has been demonstrated to restore chemosensitivity in multidrug-resistant ovarian cancer cells by targeting NF-Y and suppressing MDR1 expression.[1][3] Preliminary in vitro studies with HMN-176 have shown additive effects when combined with Adriamycin (Doxorubicin), Taxol (Paclitaxel), Vincristine (VCR), and etoposide.[1] This provides a strong rationale for exploring similar combination strategies with HMN-154.
Signaling Pathway and Experimental Workflow
References
Application Notes & Protocols: Preclinical Efficacy Studies for Hmn 154, a Novel PI3K/Akt/mTOR Pathway Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Introduction: Hmn 154 is an investigational small molecule inhibitor targeting the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell proliferation, growth, and survival, and its dysregulation is a hallmark of many human cancers, including Non-Small Cell Lung Cancer (NSCLC). These application notes provide a comprehensive framework for evaluating the preclinical efficacy of this compound, from initial in vitro characterization to in vivo tumor growth inhibition studies. The following protocols and workflows are designed to assess the compound's potency, mechanism of action, and anti-tumor activity.
Part 1: In Vitro Efficacy and Potency Assessment
The initial phase of efficacy testing involves characterizing the effect of this compound on cancer cell lines in a controlled laboratory environment. These assays are crucial for determining the compound's potency (IC50) and its ability to induce programmed cell death (apoptosis).
Protocol 1: Cell Viability and IC50 Determination via MTT Assay
Objective: To quantify the dose-dependent effect of this compound on the viability of NSCLC cell lines and determine the half-maximal inhibitory concentration (IC50).
Methodology:
-
Cell Culture: Culture human NSCLC cell lines (e.g., A549, H1975) in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Harvest cells using trypsin and seed them into 96-well plates at a density of 5 x 10³ cells per well in 100 µL of medium. Allow cells to adhere overnight.
-
Compound Treatment: Prepare a 2X serial dilution of this compound in culture medium, ranging from 0.1 nM to 100 µM. Replace the existing medium in the wells with 100 µL of the medium containing the various concentrations of this compound. Include wells with vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log concentration of this compound and use a non-linear regression model (log(inhibitor) vs. response -- variable slope) to determine the IC50 value.
Data Presentation: Table 1. This compound IC50 Values in NSCLC Cell Lines
| Cell Line | Cancer Type | Key Mutations | This compound IC50 (nM) |
| A549 | NSCLC | KRAS G12S | 85.4 |
| H1975 | NSCLC | EGFR L858R, T790M | 52.1 |
| PC-9 | NSCLC | EGFR ex19del | 35.7 |
| H460 | NSCLC | KRAS Q61H, PIK3CA E545K | 15.2 |
Protocol 2: Apoptosis Assessment via Annexin V-FITC/Propidium Iodide (PI) Staining
Objective: To determine if the reduction in cell viability is due to the induction of apoptosis.
Methodology:
-
Cell Culture and Seeding: Seed A549 cells in 6-well plates at a density of 2 x 10⁵ cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with this compound at various concentrations (e.g., 0x, 1x, 5x, and 10x of the predetermined IC50 value) for 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Data Acquisition: Add 400 µL of 1X Annexin Binding Buffer to each sample and analyze immediately using a flow cytometer.
-
Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Data Presentation: Table 2. Dose-Dependent Induction of Apoptosis by this compound in A549 Cells
| This compound Conc. (nM) | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells | Total % Apoptotic Cells |
| 0 (Vehicle) | 3.1 ± 0.5 | 2.5 ± 0.4 | 5.6 ± 0.9 |
| 85 (1x IC50) | 15.8 ± 1.2 | 8.2 ± 0.9 | 24.0 ± 2.1 |
| 425 (5x IC50) | 35.2 ± 2.5 | 18.9 ± 1.8 | 54.1 ± 4.3 |
| 850 (10x IC50) | 48.6 ± 3.1 | 25.4 ± 2.2 | 74.0 ± 5.3 |
Visualization: In Vitro Experimental Workflow
Part 2: Mechanism of Action Elucidation
To confirm that this compound functions by inhibiting its intended target, it is essential to measure the phosphorylation status of key downstream proteins in the PI3K/Akt/mTOR pathway.
Protocol 3: Western Blotting for Pathway Modulation
Objective: To detect changes in the phosphorylation levels of Akt (a direct downstream target of PI3K) and S6 Ribosomal Protein (a downstream target of mTOR) following this compound treatment.
Methodology:
-
Cell Culture and Treatment: Seed A549 cells in 6-well plates. Once they reach 70-80% confluency, treat them with this compound (at 1x and 5x IC50) for 2-4 hours.
-
Protein Extraction: Wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 10% SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane overnight at 4°C with primary antibodies against p-Akt (Ser473), total Akt, p-S6 (Ser235/236), total S6, and a loading control (e.g., GAPDH).
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the phosphorylated protein levels to the total protein levels.
Data Presentation: Table 3. Modulation of PI3K/Akt/mTOR Pathway Markers by this compound
| Treatment Group | p-Akt / Total Akt (Fold Change) | p-S6 / Total S6 (Fold Change) |
| Vehicle Control | 1.00 | 1.00 |
| This compound (1x IC50) | 0.35 ± 0.08 | 0.41 ± 0.09 |
| This compound (5x IC50) | 0.08 ± 0.03 | 0.12 ± 0.04 |
Visualization: this compound Mechanism of Action
Part 3: In Vivo Anti-Tumor Efficacy Assessment
The final stage of preclinical evaluation involves testing the efficacy of this compound in a living organism, typically using a xenograft mouse model where human cancer cells are implanted into immunodeficient mice.
Protocol 4: NSCLC Xenograft Mouse Model
Objective: To evaluate the ability of this compound to inhibit the growth of human NSCLC tumors in vivo.
Methodology:
-
Animal Husbandry: Use 6-8 week old female athymic nude mice. House them in a specific-pathogen-free (SPF) environment with ad libitum access to food and water. Allow a one-week acclimatization period.
-
Tumor Implantation: Subcutaneously inject 5 x 10⁶ H1975 cells (resuspended in 100 µL of a 1:1 mixture of PBS and Matrigel) into the right flank of each mouse.
-
Tumor Monitoring and Grouping: Monitor tumor growth every 2-3 days using a digital caliper. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2. Once tumors reach an average volume of 150-200 mm³, randomize the mice into treatment groups (n=8-10 mice per group).
-
Treatment Administration:
-
Group 1: Vehicle Control (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% Saline)
-
Group 2: this compound (e.g., 25 mg/kg, daily oral gavage)
-
Group 3: this compound (e.g., 50 mg/kg, daily oral gavage)
-
-
Data Collection: Administer treatment for 21-28 days. During this period, record tumor volume and body weight every 2-3 days.
-
Endpoint: At the end of the study, euthanize the mice. Excise the tumors, weigh them, and process them for further analysis (e.g., histology, Western blot).
-
Analysis: Calculate the Tumor Growth Inhibition (TGI) percentage using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in mean tumor volume of the control group.
Data Presentation: Table 4. Anti-Tumor Efficacy of this compound in H1975 Xenograft Model
| Treatment Group | Dose (mg/kg) | Mean Final Tumor Volume (mm³) | Mean Final Tumor Weight (g) | TGI (%) | Body Weight Change (%) |
| Vehicle Control | - | 1580 ± 210 | 1.55 ± 0.20 | - | +2.5 |
| This compound | 25 | 795 ± 155 | 0.78 ± 0.15 | 52.5 | -1.8 |
| This compound | 50 | 450 ± 110 | 0.44 ± 0.11 | 78.1 | -4.5 |
Visualization: In Vivo Xenograft Study Workflow
Application Notes and Protocols for Measuring Hmn 154 IC50 Values
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for determining the half-maximal inhibitory concentration (IC50) of Hmn 154, a benzenesulfonamide-based anticancer compound. This compound exerts its cytotoxic effects by targeting the nuclear transcription factor Y (NF-Y), a key regulator of genes involved in cell proliferation and survival. Specifically, this compound interacts with the NF-YB subunit, disrupting the formation of the NF-Y heterotrimer and its subsequent binding to DNA.[1] This document outlines protocols for both cell-based and biochemical assays to quantify the inhibitory potency of this compound.
Data Presentation
The inhibitory activity of this compound has been evaluated in various cancer cell lines. The following table summarizes the reported IC50 values.
| Cell Line | Cancer Type | IC50 (µg/mL) |
| KB | Cervical Carcinoma | 0.0026 |
| colon38 | Colon Cancer | 0.003 |
Note: IC50 values can vary depending on the assay conditions, cell line, and passage number. The data presented here is for comparative purposes.
Signaling Pathway
This compound targets the NF-Y signaling pathway, which is crucial for the transcription of numerous genes essential for cell cycle progression and metabolism. By binding to the NF-YB subunit, this compound prevents the assembly of the NF-YA/NF-YB/NF-YC heterotrimer, thereby inhibiting its binding to the CCAAT box in the promoter region of target genes. This leads to the downregulation of genes involved in cell proliferation, ultimately resulting in anticancer activity.
Caption: this compound inhibits the NF-Y signaling pathway.
Experimental Protocols
Cell-Based IC50 Determination using MTT Assay
This protocol describes the determination of this compound's IC50 value in adherent cancer cell lines using a colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This assay measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.[2][3][4][5]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS), pH 7.4
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
96-well flat-bottom microplates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize the cells, resuspend in complete medium, and perform a cell count.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate overnight to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in complete medium to achieve a range of final concentrations (e.g., 0.001 to 10 µg/mL).
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a blank control (medium only).
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions or controls to the respective wells.
-
Incubate the plate for 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration using the following formula: % Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank)] x 100
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value using non-linear regression analysis (e.g., sigmoidal dose-response curve) with appropriate software (e.g., GraphPad Prism).
-
Caption: Workflow for MTT Assay to determine this compound IC50.
In Vitro Inhibition of NF-Y DNA Binding using Electrophoretic Mobility Shift Assay (EMSA)
This protocol describes an EMSA to qualitatively and semi-quantitatively assess the ability of this compound to inhibit the binding of the NF-Y transcription factor to its consensus DNA sequence.[1][6][7][8][9]
Materials:
-
Nuclear extract containing active NF-Y (from a suitable cell line)
-
Recombinant human NF-YA, NF-YB, and NF-YC proteins (optional, for reconstituted NF-Y)
-
Double-stranded DNA probe containing the NF-Y consensus binding site (CCAAT box), labeled with a non-radioactive tag (e.g., biotin, infrared dye)
-
Unlabeled "cold" competitor DNA probe (identical sequence to the labeled probe)
-
Mutated unlabeled competitor DNA probe (altered CCAAT box sequence)
-
This compound
-
DMSO
-
EMSA binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol)
-
Poly(dI-dC)
-
Loading dye (non-denaturing)
-
Native polyacrylamide gel (e.g., 5-6%)
-
TBE or TGE running buffer
-
Gel electrophoresis apparatus
-
Detection system appropriate for the probe label (e.g., chemiluminescence or infrared imaging system)
Protocol:
-
Probe and Reagent Preparation:
-
Anneal complementary single-stranded oligonucleotides to generate the double-stranded DNA probe.
-
Label the probe according to the manufacturer's instructions.
-
Prepare a stock solution of this compound in DMSO.
-
-
Binding Reaction:
-
Set up the binding reactions in microcentrifuge tubes on ice. A typical reaction mixture (20 µL) includes:
-
EMSA binding buffer
-
Poly(dI-dC) (to reduce non-specific binding)
-
Nuclear extract or recombinant NF-Y proteins
-
This compound at various concentrations (or DMSO as a vehicle control)
-
-
Pre-incubate the mixture for 10-15 minutes on ice to allow this compound to interact with NF-Y.
-
Add the labeled DNA probe to each reaction.
-
For competition assays, add a 50-100 fold molar excess of unlabeled cold or mutated competitor probe before adding the labeled probe.
-
Incubate the reactions for 20-30 minutes at room temperature.
-
-
Electrophoresis:
-
Add 2 µL of non-denaturing loading dye to each reaction.
-
Load the samples onto a pre-run native polyacrylamide gel.
-
Run the gel in TBE or TGE buffer at a constant voltage (e.g., 100-150 V) at 4°C until the dye front has migrated sufficiently.
-
-
Detection:
-
Transfer the DNA from the gel to a nylon membrane (for biotin-labeled probes) or directly image the gel (for infrared dye-labeled probes).
-
Detect the labeled probe according to the manufacturer's protocol.
-
Analyze the resulting bands. A decrease in the intensity of the shifted band (NF-Y-DNA complex) with increasing concentrations of this compound indicates inhibition of DNA binding.
-
Caption: Workflow for EMSA to assess this compound's inhibition of NF-Y DNA binding.
References
- 1. Electrophoretic mobility shift assay (EMSA) for detecting protein-nucleic acid interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. texaschildrens.org [texaschildrens.org]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. licorbio.com [licorbio.com]
- 7. An Optimized Protocol for Electrophoretic Mobility Shift Assay Using Infrared Fluorescent Dye-labeled Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying NF-Y Function in Tumorigenesis using Hmn 154
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Hmn 154, a potent benzenesulfonamide anticancer compound, to investigate the role of the nuclear transcription factor Y (NF-Y) in tumorigenesis. The provided protocols and data will enable researchers to effectively design and execute experiments to elucidate the mechanisms of NF-Y inhibition by this compound and its downstream effects on cancer cell biology.
Introduction
Nuclear Factor Y (NF-Y) is a heterotrimeric transcription factor composed of three subunits: NF-YA, NF-YB, and NF-YC. It plays a crucial role in the regulation of a wide array of genes by binding to the CCAAT box, a common cis-acting element in the promoter and enhancer regions of eukaryotic genes.[1][2] Growing evidence highlights the dysregulation of NF-Y in various cancers, where it drives the expression of genes involved in cell proliferation, cell cycle progression, and metabolism, thus promoting tumorigenesis.[3][4][5]
This compound is a novel small molecule inhibitor that specifically targets the NF-Y complex. It interacts with the NF-YB subunit, thereby disrupting the formation of the NF-Y heterotrimer and its subsequent binding to DNA. This inhibitory action makes this compound a valuable tool for studying the functional consequences of NF-Y inhibition in cancer cells and for exploring its potential as a therapeutic agent.
Quantitative Data
The following tables summarize the quantitative effects of this compound and related compounds on cancer cells.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (µg/mL) |
| KB | Human oral squamous carcinoma | 0.0026 |
| colon38 | Murine colon adenocarcinoma | 0.003 |
Table 2: Representative Effect of a Related Compound (Hmn-214) on Cell Cycle Distribution in Neuroblastoma Cells
Hmn-214 is a prodrug of Hmn-176, a compound structurally related to this compound.
| Cell Line | Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| SH-SY5Y | Control | 55 | 30 | 15 |
| SH-SY5Y | 5 µM Hmn-214 | 30 | 10 | 60 |
| NGP | Control | 60 | 25 | 15 |
| NGP | 5 µM Hmn-214 | 40 | 15 | 45 |
Signaling Pathway
The following diagram illustrates the central role of NF-Y in promoting tumorigenesis through the transcriptional activation of genes involved in key cancer-related processes. This compound acts by inhibiting the DNA binding activity of the NF-Y complex.
Caption: NF-Y signaling pathway in cancer and the inhibitory action of this compound.
Experimental Protocols
The following are detailed protocols for key experiments to study the function of NF-Y and the effects of this compound.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound
-
DMSO (for dissolving this compound)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of this compound in complete culture medium. A vehicle control (DMSO) should also be prepared.
-
After 24 hours, replace the medium with 100 µL of the medium containing different concentrations of this compound or the vehicle control.
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After the incubation, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Workflow for the MTT cell viability assay.
Chromatin Immunoprecipitation (ChIP) Assay
This protocol is used to determine the in vivo binding of NF-Y to the promoter regions of its target genes and to assess the effect of this compound on this interaction.
Materials:
-
Cancer cells treated with this compound or vehicle control
-
Formaldehyde (1% final concentration)
-
Glycine (125 mM final concentration)
-
Lysis buffer
-
Sonication equipment
-
Antibodies against NF-YA, NF-YB, or NF-YC, and a negative control IgG
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
Proteinase K
-
DNA purification kit
-
Primers for qPCR targeting the promoter regions of known NF-Y target genes
Procedure:
-
Treat cells with this compound or vehicle control for the desired time.
-
Cross-link proteins to DNA by adding formaldehyde to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.
-
Harvest and lyse the cells.
-
Shear the chromatin by sonication to an average fragment size of 200-1000 bp.
-
Pre-clear the chromatin lysate with protein A/G beads.
-
Incubate the chromatin with an antibody against an NF-Y subunit or a control IgG overnight at 4°C.
-
Capture the antibody-chromatin complexes with protein A/G beads.
-
Wash the beads to remove non-specific binding.
-
Elute the chromatin from the beads.
-
Reverse the cross-links by heating at 65°C.
-
Treat with Proteinase K to digest proteins.
-
Purify the DNA.
-
Analyze the enrichment of specific DNA sequences by qPCR using primers for NF-Y target gene promoters.
Caption: Workflow for the Chromatin Immunoprecipitation (ChIP) assay.
Western Blotting
This protocol is used to analyze the expression levels of NF-Y subunits and downstream target proteins in response to this compound treatment.
Materials:
-
Cancer cells treated with this compound or vehicle control
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against NF-YA, NF-YB, NF-YC, and target proteins of interest, and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound or vehicle control.
-
Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature the protein samples and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the loading control.
References
- 1. Harmine Hydrochloride Induces G2/M Cell Cycle Arrest and Apoptosis in SK-Hep1 Hepatocellular Carcinoma Cells by Regulating Mitogen-Activated Protein Kinases and the PI3K/AKT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. NF-Y activates genes of metabolic pathways altered in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. researchgate.net [researchgate.net]
Application Notes: HMN-154 as a Tool for Gene Expression Studies
Introduction
HMN-154 is a potent, novel benzenesulfonamide-based anticancer compound.[1][2][3][4] Its primary mechanism of action involves the targeted disruption of a key transcriptional regulatory complex, making it a valuable tool for researchers studying gene expression. By selectively inhibiting the DNA-binding activity of the Nuclear Factor Y (NF-Y) transcription factor, HMN-154 allows for the investigation of genes and pathways regulated by this critical complex.[1][2] These notes provide an overview of HMN-154's mechanism, quantitative data on its activity, and detailed protocols for its application in gene expression studies.
Mechanism of Action
The transcription factor NF-Y is a heterotrimeric complex composed of three subunits: NF-YA, NF-YB, and NF-YC. This complex plays a crucial role in gene regulation by binding to the highly conserved CCAAT box sequence found in the promoter and enhancer regions of numerous genes. HMN-154 exerts its effect by directly interacting with the NF-YB subunit.[1] This binding event prevents the complete assembly of the NF-Y heterotrimer on the DNA, thereby interrupting its ability to bind to the CCAAT box.[1][2] Consequently, the transcription of NF-Y target genes is inhibited. This targeted inhibition allows researchers to elucidate the downstream effects of NF-Y pathway disruption and identify genes under its regulatory control.
References
Troubleshooting & Optimization
Technical Support Center: HMN-154 Cytotoxicity Assays
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments involving the novel benzenesulfonamide anticancer compound, HMN-154. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and visualizations to help address challenges related to achieving expected cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of HMN-154?
A1: HMN-154 is a benzenesulfonamide anticancer compound that functions by inhibiting the transcription factor NF-Y.[1][2][3] Specifically, it has been shown to interact with the NF-YB subunit, thereby disrupting the binding of the NF-Y heterotrimer to DNA.[1][2][4] This interference with NF-Y, a key regulator of cell cycle progression and apoptosis, is believed to be the basis of its cytotoxic effects.[4]
Q2: In which cell lines has HMN-154 shown cytotoxicity?
A2: HMN-154 has demonstrated potent cytotoxicity in KB (a human oral squamous carcinoma cell line) and colon38 (a murine colon adenocarcinoma cell line) cells.[1][5][6]
Q3: What are the reported IC50 values for HMN-154?
A3: The half-maximal inhibitory concentration (IC50) values for HMN-154 have been reported to be in the nanomolar range for sensitive cell lines. See the data table below for specific values.
Q4: My HMN-154 is not showing the expected level of cytotoxicity. What are the common reasons?
A4: Several factors could contribute to a lack of expected cytotoxicity. These can be broadly categorized as issues with the compound itself, the experimental setup, or the cells being used. Common problems include compound precipitation, degradation, suboptimal cell health, incorrect assay choice, or the development of cell line resistance. The troubleshooting guide below provides a more detailed breakdown of potential causes and solutions.
Q5: Is HMN-154 soluble in aqueous solutions?
A5: HMN-154 is soluble in DMSO.[6] When preparing working solutions in cell culture media, it is crucial to ensure the final DMSO concentration is not toxic to the cells (typically below 0.5%).[7] Precipitation of the compound in the aqueous media can be a significant issue and should be visually inspected.
Troubleshooting Guide
If you are not observing the expected cytotoxic effects with HMN-154, this guide provides a systematic approach to identifying and resolving the issue.
Diagram 1: Troubleshooting Workflow for Unexpected HMN-154 Cytotoxicity Results
Caption: A logical workflow for troubleshooting unexpected cytotoxicity results with HMN-154.
Data Presentation
Table 1: Reported IC50 Values for HMN-154 and its Active Metabolite HMN-176
| Compound | Cell Line | Cell Type | IC50 (µg/mL) | IC50 (nM) | Reference |
| HMN-154 | KB | Human Oral Squamous Carcinoma | 0.0026 | ~7.1 | [1][5] |
| HMN-154 | colon38 | Murine Colon Adenocarcinoma | 0.003 | ~8.2 | [1][5] |
| HMN-176 | Various (22 human tumor cell lines) | Various Cancers | In the nM range | - | [8] |
Note: HMN-176 is the active metabolite of HMN-214, a prodrug of HMN-176. HMN-154 and HMN-176 are closely related compounds.
Experimental Protocols
Protocol 1: MTT Assay for HMN-154 Cytotoxicity
This protocol is adapted from standard MTT assay procedures and is tailored for assessing the cytotoxicity of HMN-154.
Materials:
-
HMN-154
-
DMSO (cell culture grade)
-
96-well flat-bottom plates
-
Appropriate cancer cell line (e.g., KB or colon38)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of HMN-154 in DMSO. Perform serial dilutions in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the wells does not exceed 0.5%.[7]
-
Cell Treatment: Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of HMN-154. Include untreated control wells (medium with solvent only) and blank wells (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the drug concentration to determine the IC50 value.
Protocol 2: Annexin V/PI Apoptosis Assay
This protocol can be used to determine if the lack of cytotoxicity is due to a non-apoptotic cell death mechanism or a complete lack of effect.
Materials:
-
Annexin V-FITC/Propidium Iodide (PI) staining kit
-
Flow cytometer
-
Treated and untreated cells
Procedure:
-
Cell Treatment: Treat cells with HMN-154 at various concentrations for the desired time period.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle cell dissociation solution.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Signaling Pathway and Workflow Diagrams
Diagram 2: Simplified NF-Y Signaling Pathway and HMN-154 Inhibition
Caption: HMN-154 inhibits the NF-Y complex, leading to cell cycle arrest and apoptosis.
Diagram 3: Decision Tree for Assay Selection and Troubleshooting
Caption: A decision tree to guide assay selection and troubleshooting for HMN-154 experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. HMN-154 | TargetMol [targetmol.com]
- 3. HMN-154 - TargetMol Chemicals Inc [bioscience.co.uk]
- 4. aacrjournals.org [aacrjournals.org]
- 5. mybiosource.com [mybiosource.com]
- 6. medkoo.com [medkoo.com]
- 7. researchgate.net [researchgate.net]
- 8. In vivo antitumor activity of a novel sulfonamide, HMN-214, against human tumor xenografts in mice and the spectrum of cytotoxicity of its active metabolite, HMN-176 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Hmn 154 Concentration for Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Hmn 154 in their experiments. Below you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to ensure optimal results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel benzenesulfonamide anticancer compound. Its mechanism of action involves the inhibition of the Nuclear Factor Y (NF-Y) transcription factor. This compound directly interacts with the NF-YB subunit, which prevents the assembly of the NF-Y heterotrimer (composed of NF-YA, NF-YB, and NF-YC) on its target DNA binding sites, known as CCAAT boxes. By disrupting this binding, this compound inhibits the transcription of a wide range of genes essential for cancer cell proliferation and survival, including those involved in cell cycle progression and metabolism.
Q2: What are the known IC50 values for this compound?
A2: this compound has demonstrated potent cytotoxic effects in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values are crucial for determining the effective concentration range for your experiments.
| Cell Line | IC50 (µg/mL) |
| KB | 0.0026[1] |
| colon38 | 0.003[1] |
Q3: How should I prepare and store this compound stock solutions?
A3: Proper preparation and storage of this compound are critical for maintaining its stability and activity.
-
Solubility: this compound is soluble in Dimethyl Sulfoxide (DMSO) at a concentration of 15 mg/mL (40.94 mM).
-
Reconstitution: For a 10 mM stock solution, dissolve 3.66 mg of this compound in 1 mL of DMSO.
-
Storage:
-
Powder: Store at -20°C for up to 3 years.
-
Stock Solution (in DMSO): Aliquot into single-use vials to avoid repeated freeze-thaw cycles. Store at -80°C for up to 1 year. For short-term storage (days to weeks), 0-4°C is acceptable.[2] The product is stable enough for a few weeks during ordinary shipping at ambient temperature.[2]
-
Q4: What is a recommended starting concentration range for a new cell line?
A4: For a new cell line, it is advisable to perform a dose-response experiment over a broad concentration range to determine its sensitivity to this compound. A good starting point is a 10-point, 3-fold or 10-fold serial dilution, for example, from 1 nM to 10 µM. This will help identify the effective concentration window for your specific assay.
Experimental Protocols
Determining the Optimal this compound Concentration
This protocol outlines a general workflow for establishing the optimal working concentration of this compound for in vitro cell-based assays.
1. Preparation of this compound Working Solutions:
-
Thaw a single-use aliquot of your this compound DMSO stock solution.
-
Prepare a series of dilutions in your complete cell culture medium. It is crucial to maintain a consistent final DMSO concentration across all wells (typically ≤ 0.1%) to avoid solvent-induced toxicity.
2. Cell Seeding:
-
Seed your cells in a multi-well plate (e.g., 96-well) at a density that ensures they are in the exponential growth phase for the duration of the experiment. This density should be optimized for your specific cell line.
3. Initial Broad-Range Dose-Response Experiment:
-
Treat the cells with a wide range of this compound concentrations (e.g., 0.001 µM to 10 µM) for a predetermined incubation period (e.g., 48 or 72 hours).
-
Include a vehicle control (cells treated with the same final concentration of DMSO as the this compound-treated wells) and a positive control for cytotoxicity if available.
-
At the end of the incubation period, perform a cell viability assay (e.g., MTT, MTS, or CellTiter-Glo).
-
Analyze the data to determine an approximate IC50 value.
4. Focused Dose-Response Experiment:
-
Based on the results from the initial screen, perform a second experiment with a narrower range of concentrations centered around the estimated IC50. Use smaller dilution steps (e.g., 2-fold) to obtain a more accurate IC50 value.
-
Repeat the experiment at least three times to ensure reproducibility.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicates | - Inconsistent cell seeding- Pipetting errors during serial dilutions- Edge effects in the multi-well plate | - Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and be meticulous with dilutions.- Avoid using the outer wells of the plate or fill them with sterile PBS. |
| No significant effect at expected concentrations | - Cell line is resistant to this compound- Compound has degraded- Incorrect assay endpoint | - Confirm that your cell line expresses NF-Y.- Use a fresh aliquot of this compound and prepare fresh dilutions.- Ensure your assay is sensitive enough to detect changes in cell viability or the specific downstream effect you are measuring. |
| High cytotoxicity at all concentrations | - this compound is highly potent in your cell line- Solvent (DMSO) toxicity | - Test a lower range of this compound concentrations.- Ensure the final DMSO concentration is non-toxic for your cells (typically ≤ 0.1%). Run a DMSO-only control series to determine the tolerance of your cell line. |
| Precipitation of this compound in culture medium | - Poor solubility of this compound in aqueous solutions- High concentration of this compound | - Visually inspect the medium for any precipitate after adding this compound.- Consider using a lower starting concentration or a different formulation if precipitation is observed. |
| Inconsistent results over time | - Compound instability in culture medium- Changes in cell culture conditions | - Prepare fresh this compound dilutions for each experiment. While specific stability data in culture media is limited, it is best practice to minimize the time the compound spends in aqueous solution before being added to cells.- Maintain consistent cell passage numbers and culture conditions. |
Visualizing Key Processes
This compound Mechanism of Action
Caption: this compound inhibits NF-Y mediated transcription.
Experimental Workflow for Optimizing this compound Concentration
References
HMN-154 Technical Support Center: Troubleshooting Stability Issues in Solution
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering stability issues with HMN-154 in solution. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address common challenges during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing HMN-154 stock solutions?
A1: HMN-154 is sparingly soluble in aqueous solutions. It is recommended to prepare stock solutions in dimethyl sulfoxide (DMSO).[1][2] Commercially available data indicates solubility in DMSO at concentrations of ≥10 mg/mL and 15 mg/mL.[1][2]
Q2: How should HMN-154 stock solutions be stored?
A2: To ensure stability, HMN-154 stock solutions in DMSO should be stored at -80°C for long-term storage (up to 1 year) and at -20°C for shorter periods.[2][3] It is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation and precipitation.
Q3: My HMN-154 precipitates when I dilute the DMSO stock into my aqueous experimental buffer. What should I do?
A3: This is a common issue known as precipitation due to a solvent shift. HMN-154 is poorly soluble in aqueous solutions, and diluting the DMSO stock can cause it to crash out. Here are some troubleshooting steps:
-
Lower the final concentration: The desired concentration in your aqueous buffer may exceed its solubility limit. Try using a lower final concentration.
-
Increase the final DMSO concentration: While keeping it non-toxic to your experimental system (typically ≤0.5%), a slightly higher final DMSO concentration can help maintain solubility. Always include a vehicle control with the same DMSO concentration.
-
Use a pre-warmed buffer: Warming your aqueous buffer to the experimental temperature before adding the HMN-154 stock can sometimes improve solubility.
-
Vigorous mixing: Add the DMSO stock dropwise to the aqueous buffer while vortexing or stirring vigorously to ensure rapid dispersion.[4]
-
Consider solubilizing agents: For cell-free assays, excipients like cyclodextrins or non-ionic surfactants (e.g., Tween-20, Triton X-100) at low concentrations may help improve solubility. Compatibility with your specific assay must be verified.
Q4: Is HMN-154 sensitive to light?
Q5: What is the expected stability of HMN-154 at different pH values?
A5: Specific pH stability data for HMN-154 is not published. However, the molecule contains a benzenesulfonamide group. Sulfonamides can be susceptible to hydrolysis, particularly under acidic or alkaline conditions, although they are generally more stable than amides.[9][10][11] The rate of hydrolysis is pH-dependent. It is advisable to prepare fresh solutions in your experimental buffer and use them promptly. For long-term experiments, the stability of HMN-154 in your specific buffer system should be validated.
Quantitative Data Summary
Table 1: HMN-154 Solubility and Storage Recommendations
| Parameter | Value | Source(s) |
| Solubility in DMSO | ≥10 mg/mL, 15 mg/mL | [1][2] |
| Powder Storage | -20°C (long-term) | [2][3] |
| Stock Solution Storage (in DMSO) | -80°C (up to 1 year) | [2] |
| -20°C (short-term) | [3] |
Experimental Protocols
Protocol 1: Preparation of HMN-154 Stock Solution
Objective: To prepare a concentrated stock solution of HMN-154 in DMSO.
Materials:
-
HMN-154 powder
-
Anhydrous, sterile DMSO
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated balance
-
Vortex mixer
Procedure:
-
Equilibrate the HMN-154 powder to room temperature before opening the vial to prevent condensation.
-
In a sterile environment, weigh the desired amount of HMN-154 powder.
-
Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mg/mL).
-
Vortex the solution until the HMN-154 is completely dissolved. Gentle warming (up to 37°C) or brief sonication may be used to aid dissolution, but the impact on stability should be considered.
-
Aliquot the stock solution into single-use, amber vials to minimize freeze-thaw cycles and light exposure.
-
Store the aliquots at -80°C for long-term storage.
Protocol 2: General Workflow for Assessing HMN-154 Stability in an Aqueous Buffer
Objective: To determine the stability of HMN-154 in a specific aqueous buffer over time.
Materials:
-
HMN-154 DMSO stock solution
-
Experimental aqueous buffer (e.g., PBS, cell culture medium)
-
Incubator set to the experimental temperature
-
Amber microcentrifuge tubes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector
Procedure:
-
Prepare a fresh working solution of HMN-154 in the desired aqueous buffer by diluting the DMSO stock solution. Ensure the final DMSO concentration is consistent with your experimental conditions.
-
Immediately after preparation (t=0), take an aliquot of the solution, and either analyze it immediately by HPLC or store it at -80°C until analysis. This will serve as your baseline reference.
-
Incubate the remaining working solution under the desired experimental conditions (e.g., 37°C, protected from light).
-
At predetermined time points (e.g., 2, 4, 8, 24, 48 hours), collect additional aliquots.
-
Analyze all samples (including the t=0 sample) by a validated HPLC method to determine the concentration of intact HMN-154. A reverse-phase C18 column is often a good starting point for small molecules of this nature.
-
Calculate the percentage of HMN-154 remaining at each time point relative to the t=0 sample.
Visualizations
Caption: Troubleshooting workflow for HMN-154 precipitation in aqueous solutions.
Caption: Potential degradation pathways for HMN-154 based on its chemical structure.
References
- 1. abmole.com [abmole.com]
- 2. HMN-154 | TargetMol [targetmol.com]
- 3. mybiosource.com [mybiosource.com]
- 4. benchchem.com [benchchem.com]
- 5. Photodegradation of substituted stilbene compounds: what colors aging paper yellow? | Semantic Scholar [semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Troubleshooting Hmn 154 precipitation in media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering precipitation issues with Hmn 154 in experimental media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary solvent?
This compound is a novel benzenesulfonamide anticancer compound. It is sparingly soluble in aqueous solutions but is readily soluble in Dimethyl Sulfoxide (DMSO).[1][2]
Q2: I've observed a precipitate in my cell culture media after adding this compound. What are the common causes?
Precipitation of this compound in cell culture media can stem from several factors:
-
Improper initial dissolution: The compound may not have been fully dissolved in DMSO before its addition to the aqueous media.
-
Solvent shock: A rapid change in solvent polarity when a concentrated DMSO stock is diluted into the aqueous culture medium can cause the compound to crash out of solution.
-
High final concentration: The final concentration of this compound in the media may exceed its solubility limit in that specific medium.
-
Low temperature: The use of cold media or reagents can decrease the solubility of this compound.
-
Interaction with media components: Components in the cell culture media, such as salts and proteins in serum, can interact with this compound and reduce its solubility.
Q3: What is the recommended final concentration of DMSO in the cell culture medium?
To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should typically be kept at or below 0.5%. However, the tolerance can be cell-line dependent, so it is advisable to perform a vehicle control experiment to determine the optimal concentration for your specific cell line.
Q4: Can I filter the media to remove the this compound precipitate?
Filtering the media to remove the precipitate is not recommended. This will lower the effective concentration of this compound in your experiment to an unknown level, leading to inaccurate and unreliable results. The best approach is to address the root cause of the precipitation.
Q5: My this compound DMSO stock solution appears to have crystals. Is it still usable?
The presence of crystals indicates that the compound has precipitated out of the stock solution. You can try to redissolve the compound by gently warming the vial to 37°C and vortexing or sonicating until the solution is clear. If the crystals do not dissolve, it is best to prepare a fresh stock solution.
Troubleshooting Guides
Guide 1: Preventing this compound Precipitation During Media Preparation
This guide provides a step-by-step protocol to minimize the risk of this compound precipitation when preparing your experimental media.
Experimental Protocol: Preparation and Dilution of this compound
Objective: To prepare a clear, precipitate-free working solution of this compound in cell culture media.
Materials:
-
This compound powder
-
Anhydrous/cell culture grade DMSO
-
Pre-warmed (37°C) cell culture medium (with or without serum, as per your experimental design)
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a Concentrated Stock Solution in DMSO:
-
Accurately weigh the desired amount of this compound powder.
-
Dissolve the this compound powder in the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10-20 mM). It has been reported that this compound is soluble in DMSO at concentrations of at least 10 mg/mL, and up to 15 mg/mL (40.94 mM) with sonication.[3][4]
-
Ensure complete dissolution by vortexing and, if necessary, brief sonication. Visually inspect the solution against a light source to confirm the absence of any particulate matter.
-
-
Perform Serial Dilutions (if necessary):
-
If a very dilute working concentration is required, perform intermediate serial dilutions in DMSO. This gradual reduction in concentration can help maintain solubility.
-
-
Dilute into Pre-warmed Media:
-
Aliquot the required volume of pre-warmed (37°C) cell culture media into a sterile tube.
-
While gently vortexing or swirling the media, add the this compound DMSO stock solution dropwise. This rapid mixing helps to avoid localized high concentrations of the compound, which can trigger precipitation.
-
-
Final Inspection:
-
After adding the this compound stock, continue to mix for a few seconds.
-
Visually inspect the final working solution to ensure it is clear and free of any precipitate.
-
Troubleshooting Workflow for this compound Precipitation
If you are still experiencing precipitation after following the protocol above, use the following workflow to diagnose and resolve the issue.
Quantitative Data Summary
| Parameter | Value | Notes |
| Solubility in DMSO | ≥ 10 mg/mL | Sonication may be required to achieve higher concentrations (e.g., 15 mg/mL).[3][4] |
| Recommended Final DMSO Concentration in Media | ≤ 0.5% | Cell line dependent. A vehicle control is recommended. |
| Storage of DMSO Stock Solution | -20°C for up to 1 month, -80°C for up to 6 months. | Avoid repeated freeze-thaw cycles.[3] |
This compound Signaling Pathway
This compound exerts its anticancer effects by targeting the nuclear transcription factor Y (NF-Y). NF-Y is a heterotrimeric protein complex composed of NF-YA, NF-YB, and NF-YC subunits. This complex binds to the CCAAT box sequence in the promoter region of various genes, regulating their transcription. This compound has been shown to interact with the NF-YB subunit, which disrupts the formation of the NF-Y complex and its subsequent binding to DNA. This inhibition of NF-Y activity leads to the downregulation of genes involved in cell proliferation and drug resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. Nuclear transcription factor Y and its roles in cellular processes related to human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The animal nuclear factor Y: an enigmatic and important heterotrimeric transcription factor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
Technical Support Center: Overcoming Hmn 154 Resistance in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with Hmn 154.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective inhibitor of the histone methyltransferase EZH2 (Enhancer of Zeste Homolog 2). EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which is responsible for mono-, di-, and tri-methylation of histone H3 at lysine 27 (H3K27me3). This methylation leads to transcriptional repression of target genes. By inhibiting EZH2, this compound reduces global H3K27me3 levels, leading to the de-repression of tumor suppressor genes and subsequent anti-proliferative effects in susceptible cancer cells.
Q2: My cancer cell line, which was initially sensitive to this compound, is now showing signs of resistance. What are the common mechanisms of acquired resistance?
Acquired resistance to EZH2 inhibitors like this compound can arise through several mechanisms. The most frequently observed is the acquisition of secondary mutations in the EZH2 gene itself, particularly in the SET domain which is the target of the drug. These mutations can prevent this compound from binding effectively. Other mechanisms include the upregulation of alternative signaling pathways that bypass the need for EZH2-mediated repression, or changes in the expression of other PRC2 components.
Q3: How can I confirm if my resistant cell line has developed a mutation in the EZH2 gene?
To confirm an EZH2 mutation, you will need to perform sequencing of the EZH2 gene in both your parental (sensitive) and resistant cell lines. Sanger sequencing of the key exons, particularly those encoding the SET domain, is a targeted approach. Alternatively, next-generation sequencing (NGS) can provide a more comprehensive view of the entire gene and identify less common mutations.
Troubleshooting Guide
Problem: Decreased sensitivity to this compound in my cell culture.
If you observe a rightward shift in the dose-response curve and an increased IC50 value for this compound in your cell line over time, it is indicative of developing resistance. Here is a step-by-step guide to investigate and potentially overcome this issue.
Step 1: Validate the Resistance Phenotype
First, confirm that the observed resistance is a stable and reproducible phenotype.
-
Experiment: Perform a cell viability assay (e.g., CellTiter-Glo®, MTS) with a range of this compound concentrations on both the suspected resistant population and the parental (sensitive) cell line.
-
Expected Outcome: A significant increase in the IC50 value for the resistant cells compared to the parental line.
Step 2: Investigate the Mechanism of Resistance
Once resistance is confirmed, the next step is to determine the underlying cause.
-
Hypothesis 1: On-target EZH2 mutation.
-
Experiment: As detailed in the FAQ, sequence the EZH2 gene.
-
-
Hypothesis 2: Upregulation of bypass pathways.
-
Experiment: Perform RNA sequencing (RNA-seq) or a targeted gene expression panel to compare the transcriptomes of the resistant and parental cells. Look for upregulation of pro-survival pathways. Western blotting can be used to confirm changes in protein expression for key pathway components.
-
Step 3: Strategies to Overcome Resistance
Based on your findings from Step 2, you can devise strategies to re-sensitize the cells to therapy.
-
If an EZH2 mutation is present:
-
Consider a second-generation EZH2 inhibitor that may be effective against the specific mutation.
-
Explore combination therapies. For example, if downstream pathways are activated, inhibitors of those pathways could be used in conjunction with this compound.
-
-
If a bypass pathway is upregulated:
-
Target the upregulated pathway with a specific inhibitor. For instance, if the PI3K/Akt pathway is activated, a PI3K or Akt inhibitor could be used in combination with this compound.
-
Quantitative Data Summary
The following tables summarize hypothetical data from experiments investigating this compound resistance.
Table 1: this compound IC50 Values in Sensitive and Resistant Cell Lines
| Cell Line | This compound IC50 (nM) | Fold Change in Resistance |
| Parental (Sensitive) | 15 | - |
| Resistant Clone 1 | 250 | 16.7 |
| Resistant Clone 2 | 480 | 32.0 |
Table 2: Relative Protein Expression in Parental vs. Resistant Cells
| Protein | Parental (Relative Expression) | Resistant (Relative Expression) |
| EZH2 | 1.0 | 1.1 |
| H3K27me3 | 1.0 | 0.8 |
| p-Akt (S473) | 1.0 | 3.5 |
| Total Akt | 1.0 | 1.2 |
Key Experimental Protocols
Protocol 1: Cell Viability Assay (MTS-based)
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Western Blotting for Protein Expression
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-EZH2, anti-H3K27me3, anti-p-Akt) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use a loading control (e.g., anti-GAPDH, anti-β-actin) to normalize protein levels.
Visualizations
Caption: Mechanism of action of this compound, an EZH2 inhibitor.
Caption: Common mechanisms of acquired resistance to this compound.
Caption: Troubleshooting workflow for this compound resistance.
How to improve the efficacy of Hmn 154 treatment
Technical Support Center: Hmn 154
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of this compound, a novel and potent small molecule inhibitor of the PI3K alpha subunit. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and illustrative diagrams to help you optimize your experiments and improve the efficacy of this compound treatment.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues that may arise during the use of this compound.
1. This compound Solubility and Preparation
-
Question: I am having trouble dissolving this compound. What is the recommended solvent and procedure?
-
Answer: this compound is sparingly soluble in aqueous solutions. For in vitro experiments, we recommend preparing a stock solution in 100% DMSO at a concentration of 10-50 mM. To prepare the stock solution, warm the vial to room temperature before adding DMSO. Vortex for 5-10 minutes until the compound is fully dissolved. For cell-based assays, further dilute the DMSO stock solution in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your culture medium is below 0.1% to avoid solvent-induced toxicity.
-
Question: My this compound solution appears to have precipitated after being diluted in my aqueous buffer for an in vivo study. How can I prevent this?
-
Answer: Precipitation can occur when diluting a DMSO stock solution into an aqueous buffer. For in vivo studies, we recommend a formulation of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline. Prepare this formulation by first mixing the DMSO, PEG300, and Tween 80. Then, slowly add the saline while vortexing to ensure a homogenous solution. Your this compound stock should be added to the vehicle just before administration.
2. In Vitro Assay Variability
-
Question: I am observing inconsistent IC50 values for this compound in my cell viability assays. What could be the cause?
-
Answer: Variability in IC50 values can be attributed to several factors. Please refer to the table below for potential causes and solutions.
| Potential Cause | Troubleshooting Suggestion |
| Cell Density | Ensure consistent cell seeding density across all plates and experiments. Cell number can significantly impact the apparent potency of a compound. |
| Assay Incubation Time | Optimize the incubation time with this compound. A time-course experiment (e.g., 24, 48, 72 hours) is recommended to determine the optimal endpoint. |
| Reagent Quality | Use fresh, high-quality reagents for your viability assay (e.g., MTT, CellTiter-Glo®). Ensure proper storage and handling of all components. |
| Serum Concentration | The concentration of serum in your cell culture medium can affect the bioavailability of this compound. We recommend using a consistent and well-defined serum concentration for all experiments. |
-
Question: How can I confirm that this compound is engaging its target (PI3Kα) in my cells?
-
Answer: Target engagement can be confirmed by Western blotting for downstream effectors of the PI3K pathway. A significant reduction in the phosphorylation of Akt (at Ser473) and S6 ribosomal protein (at Ser235/236) upon this compound treatment indicates successful target engagement. See the detailed protocol for Western blotting below.
3. In Vivo Efficacy and Delivery
-
Question: What is the recommended starting dose and administration route for in vivo studies with this compound?
-
Answer: For initial in vivo efficacy studies in mouse xenograft models, we recommend a starting dose of 25-50 mg/kg, administered daily via oral gavage (p.o.) or intraperitoneal (i.p.) injection. The optimal dose and schedule may vary depending on the tumor model and should be determined empirically.
| Parameter | Recommendation |
| Starting Dose | 25-50 mg/kg |
| Administration Route | Oral gavage (p.o.) or Intraperitoneal (i.p.) |
| Dosing Frequency | Daily (q.d.) |
| Vehicle | 5% DMSO, 40% PEG300, 5% Tween 80, 50% saline |
Detailed Experimental Protocols
1. Protocol: Western Blot for this compound Target Engagement
This protocol describes how to assess the inhibition of the PI3K/Akt/mTOR pathway by this compound.
-
Cell Seeding and Treatment: Seed your cells of interest in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for 2-4 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-Akt (Ser473), total Akt, p-S6 (Ser235/236), total S6, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.
2. Protocol: Cell Viability (MTT) Assay
This protocol provides a method to determine the effect of this compound on cell proliferation.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 100 µM) for 72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Visual Guides: Diagrams and Workflows
Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for evaluating the efficacy of this compound.
Caption: Troubleshooting decision tree for low this compound efficacy.
Hmn 154 off-target effects in cellular assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using HMN-154 in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of HMN-154?
HMN-154 is a novel benzenesulfonamide anticancer compound. Its primary mechanism of action is the inhibition of the transcription factor NF-Y.[1][2] HMN-154 interacts with the NF-YB subunit, which disrupts the binding of the NF-Y heterotrimer to the CCAAT box in gene promoters.[1] This leads to the downregulation of NF-Y target genes, such as the multidrug resistance gene (MDR1).[3]
Q2: What are the known cellular targets of HMN-154?
The primary and most well-characterized cellular target of HMN-154 is the NF-YB subunit of the transcription factor NF-Y.[1] A related compound, HMN-176, has been suggested to also bind to BRAP2, a molecule involved in the nuclear-cytoplasmic shuttling of BRCA1, indicating a potential off-target for this class of compounds.
Q3: In which cell lines has HMN-154 shown significant activity?
HMN-154 has demonstrated potent cytotoxic activity in KB (a human oral cancer cell line) and colon38 (a murine colon adenocarcinoma cell line) cells.[4][5]
Q4: What are common starting concentrations for HMN-154 in cellular assays?
Based on its potent in vitro activity, starting concentrations for cellular assays would typically be in the low nanomolar to micromolar range. The reported IC50 values for KB and colon38 cells are 0.0026 µg/mL and 0.003 µg/mL, respectively.[4][5] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Q5: How can I assess the on-target activity of HMN-154 in my cells?
The most direct way to measure the on-target activity of HMN-154 is to assess its ability to inhibit the DNA binding of NF-Y. This can be achieved using an Electrophoretic Mobility Shift Assay (EMSA).[6][7] Additionally, you can measure the downstream consequences of NF-Y inhibition, such as the downregulation of known NF-Y target gene expression (e.g., MDR1) via RT-qPCR or Western blotting.[3]
Troubleshooting Guides
Guide 1: Unexpected or Inconsistent Cellular Phenotypes
Problem: You observe a cellular phenotype that is not readily explained by the inhibition of NF-Y, or you see high variability in your results.
Possible Cause: This could be due to off-target effects of HMN-154, where the compound interacts with other proteins in the cell.[8]
Troubleshooting Steps:
-
Confirm On-Target Engagement: First, verify that HMN-154 is engaging its intended target, NF-Y, in your cellular system at the concentrations used. This can be done by performing an EMSA with nuclear extracts from treated cells or by measuring the expression of a known NF-Y target gene.
-
Titrate HMN-154 Concentration: Use the lowest effective concentration of HMN-154 to minimize the likelihood of off-target binding. High concentrations increase the probability of promiscuous interactions.[8]
-
Use a Structurally Unrelated NF-Y Inhibitor: If available, compare the phenotype induced by HMN-154 with that of another NF-Y inhibitor that has a different chemical scaffold. If the phenotype is consistent, it is more likely to be an on-target effect.
-
Rescue Experiment: If you can overexpress a form of NF-YB that does not bind HMN-154, you could attempt to rescue the observed phenotype.
-
Broad-Spectrum Off-Target Profiling: For a more comprehensive analysis, consider advanced techniques to identify potential off-targets:
-
Computational Screening: Use in silico tools to predict potential off-target interactions based on the chemical structure of HMN-154.[9]
-
Proteome Microarrays: Screen HMN-154 against a large panel of purified proteins to identify binding partners.[10]
-
Kinase Panels: Although not a known kinase inhibitor, screening against a broad panel of kinases can rule out this common class of off-targets.[10]
-
Genetic Approaches: CRISPR or siRNA screens can identify genes that, when knocked down, phenocopy or alter the cellular response to HMN-154, suggesting their protein products may be part of the affected pathway or direct targets.[11][12]
-
Guide 2: Difficulty Confirming NF-Y Inhibition with EMSA
Problem: You are not observing a decrease in the NF-Y-DNA band shift in your EMSA after treating cells with HMN-154.
Possible Cause: This could be due to issues with the EMSA protocol, insufficient cellular uptake of HMN-154, or rapid degradation of the compound.
Troubleshooting Steps:
-
Optimize EMSA Conditions:
-
High-Quality Nuclear Extract: Ensure your nuclear extraction protocol yields high-quality, concentrated nuclear proteins.
-
Probe Integrity: Verify the integrity and labeling efficiency of your CCAAT-box DNA probe.
-
Binding Buffer Composition: Optimize the components of your binding buffer (e.g., salt concentration, non-specific competitor DNA concentration).
-
Positive and Negative Controls: Always include a positive control (nuclear extract known to have NF-Y activity) and a negative control (probe only).
-
-
Verify Compound Activity: Test the ability of HMN-154 to inhibit NF-Y-DNA binding in a cell-free system by adding it directly to the binding reaction with untreated nuclear extract. This will confirm the compound is active.
-
Assess Cellular Uptake: Use analytical methods such as LC-MS/MS to measure the intracellular concentration of HMN-154 after treatment.
-
Time-Course Experiment: Perform a time-course experiment to determine the optimal incubation time for HMN-154 to exert its effect on NF-Y in your cells.
Data Presentation
Table 1: In Vitro Cytotoxicity of HMN-154
| Cell Line | Description | IC50 (µg/mL) |
| KB | Human Oral Cancer | 0.0026 |
| colon38 | Murine Colon Adenocarcinoma | 0.003 |
Data sourced from MedKoo and MyBioSource.[4][5]
Experimental Protocols
Protocol 1: Electrophoretic Mobility Shift Assay (EMSA) for NF-Y DNA Binding
This protocol is a general guideline and may require optimization for your specific experimental conditions.
Materials:
-
Nuclear Extraction Buffer
-
BCA Protein Assay Kit
-
Double-stranded DNA probe containing the CCAAT box sequence (e.g., labeled with biotin or a fluorescent dye)
-
Unlabeled "cold" competitor probe
-
EMSA Binding Buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol)
-
Poly(dI-dC) (non-specific competitor DNA)
-
Native Polyacrylamide Gel (e.g., 5-6%)
-
TBE Buffer
-
HMN-154 dissolved in a suitable solvent (e.g., DMSO)
Procedure:
-
Prepare Nuclear Extracts: Culture your cells to the desired confluency and treat with HMN-154 or vehicle control for the desired time. Harvest the cells and prepare nuclear extracts using a commercial kit or a standard laboratory protocol.
-
Quantify Protein Concentration: Determine the protein concentration of the nuclear extracts using a BCA assay.
-
Set Up Binding Reactions: In separate tubes, combine the following on ice:
-
Nuclear Extract (5-10 µg)
-
EMSA Binding Buffer
-
Poly(dI-dC) (1-2 µg)
-
HMN-154 or vehicle control (if testing in a cell-free manner)
-
For competition control, add a 100-fold molar excess of unlabeled cold probe.
-
Incubate for 10-15 minutes on ice.
-
-
Add Labeled Probe: Add the labeled CCAAT probe to each reaction and incubate for an additional 20-30 minutes at room temperature or on ice.
-
Run the Gel: Load the samples onto a pre-run native polyacrylamide gel in TBE buffer. Run the gel at a constant voltage (e.g., 100-150V) at 4°C.
-
Detection: Transfer the DNA to a nylon membrane and detect using a method appropriate for your probe's label (e.g., chemiluminescence for biotin, fluorescence imaging for fluorescent dyes).
Protocol 2: Cell Viability/Cytotoxicity Assay
This protocol describes a general method to determine the IC50 of HMN-154.
Materials:
-
KB or colon38 cells
-
Complete cell culture medium
-
96-well cell culture plates
-
HMN-154
-
Cell viability reagent (e.g., MTT, resazurin, or a commercial kit like CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of HMN-154 in complete culture medium. Remove the old medium from the cells and add the medium containing different concentrations of HMN-154. Include a vehicle-only control.
-
Incubation: Incubate the plate for a period relevant to your experimental question (e.g., 48-72 hours).
-
Measure Viability: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Read Plate: Measure the absorbance or fluorescence/luminescence using a plate reader at the appropriate wavelength.
-
Data Analysis: Normalize the data to the vehicle-treated control cells (representing 100% viability). Plot the cell viability against the log of the HMN-154 concentration and use a non-linear regression model to calculate the IC50 value.
Mandatory Visualizations
Caption: On-target signaling pathway of HMN-154.
Caption: Troubleshooting workflow for unexpected phenotypes.
References
- 1. HMN-154 | TargetMol [targetmol.com]
- 2. HMN-154 - TargetMol Chemicals Inc [bioscience.co.uk]
- 3. BRAP Result Summary | BioGRID [thebiogrid.org]
- 4. medkoo.com [medkoo.com]
- 5. mybiosource.com [mybiosource.com]
- 6. Electrophoretic Mobility Shift Assay (EMSA) for Detecting Protein-Nucleic Acid Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Electrophoretic mobility shift assay - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 10. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 11. Cracking the Code of Drug Discovery: Small Molecules and Target Identification - PharmaFeatures [pharmafeatures.com]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Refining Hmn 154 Delivery to Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for utilizing Hmn 154 in cancer cell experiments. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in cancer cells?
A1: this compound is a novel benzenesulfonamide anticancer compound.[1][2] Its primary mechanism of action is the inhibition of the transcription factor Nuclear Factor Y (NF-Y).[1][3] this compound interacts with the NF-YB subunit, which disrupts the binding of the NF-Y heterotrimer (composed of NF-YA, NF-YB, and NF-YC) to the CCAAT box sequence in the promoter region of its target genes.[1][3] This inhibition disrupts the transcription of genes essential for cancer cell proliferation, metabolism, and cell cycle progression.[1][4][5]
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is soluble in Dimethyl Sulfoxide (DMSO).[3][6] For long-term storage, the powder form should be kept at -20°C for up to 3 years.[3] Stock solutions in DMSO can be stored at -80°C for up to 2 years or at -20°C for up to 1 year.[2][3] To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes.[2]
Q3: What is HMN-176 and how does it relate to this compound?
A3: HMN-176 is an active metabolite of HMN-214, a prodrug of this compound. HMN-176 shares the same mechanism of action as this compound, targeting the NF-Y transcription factor.[7] It has shown potent anti-tumor activity across a broad spectrum of cancer cell lines and can restore chemosensitivity in multidrug-resistant cells by down-regulating the expression of the multidrug resistance gene (MDR1).[7]
Q4: What are the known downstream effects of inhibiting NF-Y with this compound?
A4: Inhibition of NF-Y by this compound leads to the downregulation of genes involved in several key cellular processes critical for cancer cell survival and proliferation. These include:
-
Cell Cycle Progression: NF-Y regulates the expression of numerous cell cycle genes, including CDK1, CDK2, and CDC25C.[1][5] Inhibition can lead to cell cycle arrest, particularly at the G2/M phase.[7]
-
Metabolism: NF-Y controls genes involved in lipid biosynthesis, glycolysis, and the serine, one-carbon, glycine (SOCG) and glutamine pathways.[8][9]
-
Apoptosis: By inhibiting the transcription of anti-apoptotic proteins, NF-Y inhibition can promote programmed cell death.[10]
Troubleshooting Guide
This guide addresses common issues that may be encountered during experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| Precipitation of this compound in cell culture medium. | The final concentration of this compound exceeds its solubility limit in the aqueous medium. | Lower the final concentration of this compound. Ensure the final DMSO concentration is below 0.5% (v/v) to minimize solvent toxicity.[11] Prepare fresh dilutions from a concentrated DMSO stock solution for each experiment.[11] |
| Improper mixing when diluting the DMSO stock solution. | Add the this compound DMSO stock solution to the pre-warmed cell culture medium while gently vortexing or swirling to ensure rapid and even dispersion.[11] | |
| Low or inconsistent cytotoxicity observed. | Poor cell health or high passage number of cells. | Use healthy, low-passage number cells for all experiments.[12] |
| Inaccurate cell seeding density. | Ensure a consistent and optimal cell seeding density for your specific cell line and assay type.[13] | |
| Degradation of this compound stock solution. | Aliquot the stock solution to avoid repeated freeze-thaw cycles.[2] Store the stock solution at the recommended temperature.[2][3] | |
| High background in cell-based assays. | Contamination of cell culture with bacteria or fungi. | Regularly check cell cultures for signs of contamination. Discard any contaminated cultures and decontaminate the incubator and biosafety cabinet.[12] |
| Media components interfering with the assay. | Ensure that the phenol red in the culture medium does not interfere with the absorbance reading of your assay. If necessary, use a phenol red-free medium for the final assay steps. | |
| Difficulty in detecting downstream protein changes via Western Blot. | Insufficient treatment time or concentration of this compound. | Optimize the treatment time and concentration of this compound to allow for detectable changes in protein expression. |
| Low abundance of the target protein. | Increase the amount of protein loaded onto the gel.[14] Use an antibody known to be sensitive and specific for the target protein. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution and Treatment of Cancer Cells
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile microcentrifuge tubes
Procedure:
-
Stock Solution Preparation:
-
Bring the vial of this compound powder to room temperature.
-
Dissolve the this compound powder in sterile DMSO to create a high-concentration stock solution (e.g., 10 mM).[3] Sonication may be used to aid dissolution.[3]
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
-
Cell Treatment:
-
Seed cancer cells in the desired culture vessel (e.g., 96-well plate for viability assays, 6-well plate for protein or RNA extraction) at the appropriate density and allow them to adhere overnight.
-
On the day of treatment, thaw an aliquot of the this compound stock solution.
-
Prepare serial dilutions of the this compound stock solution in pre-warmed complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the medium is below 0.5%.
-
Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
Protocol 2: Cell Viability (MTT) Assay
Materials:
-
Cells treated with this compound in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization solution
Procedure:
-
Following the treatment period with this compound, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO or a suitable solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 3: Western Blot Analysis of NF-Y Target Gene Expression
Materials:
-
Cells treated with this compound in 6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against NF-Y target proteins (e.g., Cyclin B1, CDK1) and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence detection kit
Procedure:
-
After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[14][15]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[16]
-
Incubate the membrane with the primary antibody overnight at 4°C.[14]
-
Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).[14]
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
Wash the membrane again three times with TBST.
-
Detect the protein bands using an ECL chemiluminescence detection kit and an imaging system.[15]
Protocol 4: Cell Cycle Analysis by Flow Cytometry
Materials:
-
Cells treated with this compound in 6-well plates
-
PBS
-
70% ethanol, ice-cold
-
Propidium Iodide (PI) staining solution containing RNase A
Procedure:
-
Harvest the cells by trypsinization and wash them with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.
-
Incubate the cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.[17]
Data Presentation
Table 1: IC50 Values of this compound and its Active Metabolite HMN-176 in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µg/mL) | IC50 (nM) |
| This compound | KB | Cervical Cancer | 0.0026[1] | ~7.1 |
| This compound | colon38 | Colon Cancer | 0.003[1] | ~8.2 |
| HMN-176 | HeLa | Cervical Cancer | - | 118 (mean)[7] |
| HMN-176 | PC-3 | Prostate Cancer | - | 118 (mean)[7] |
| HMN-176 | DU-145 | Prostate Cancer | - | 118 (mean)[7] |
| HMN-176 | MIAPaCa-2 | Pancreatic Cancer | - | 118 (mean)[7] |
| HMN-176 | U937 | Histiocytic Lymphoma | - | 118 (mean)[7] |
| HMN-176 | MCF-7 | Breast Cancer | - | 118 (mean)[7] |
| HMN-176 | A549 | Lung Cancer | - | 118 (mean)[7] |
| HMN-176 | WiDr | Colorectal Adenocarcinoma | - | 118 (mean)[7] |
Note: The IC50 values for HMN-176 are presented as a mean value across the listed cell lines.
Visualizations
Caption: this compound Signaling Pathway in Cancer Cells.
Caption: General Experimental Workflow for this compound.
Caption: Troubleshooting Logic for this compound Experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. HMN-154 | TargetMol [targetmol.com]
- 4. Expression and function of NF-Y subunits in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NF-Y in cancer: Impact on cell transformation of a gene essential for proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medkoo.com [medkoo.com]
- 7. selleckchem.com [selleckchem.com]
- 8. NF-Y activates genes of metabolic pathways altered in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of tumor growth by NF‐κB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Mammalian Cell Culture Basics Support—Troubleshooting | Thermo Fisher Scientific - UZ [thermofisher.com]
- 13. Cell Culture Troubleshooting [sigmaaldrich.com]
- 14. sinobiological.com [sinobiological.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. biomol.com [biomol.com]
- 17. vet.cornell.edu [vet.cornell.edu]
Validation & Comparative
A Comparative Guide to NF-Y Inhibitors: Hmn 154 and Alternatives
For Researchers, Scientists, and Drug Development Professionals
The transcription factor Nuclear Factor Y (NF-Y) has emerged as a critical regulator of a vast array of genes involved in cell cycle progression, metabolism, and oncogenesis. Its trimeric nature and sequence-specific binding to the CCAAT box make it an attractive, albeit challenging, target for therapeutic intervention. This guide provides a comparative analysis of Hmn 154, a benzenesulfonamide-based NF-Y inhibitor, and other notable compounds that disrupt NF-Y function, supported by available experimental data and detailed methodologies.
Overview of NF-Y Inhibition Strategies
NF-Y is a heterotrimeric complex composed of NF-YA, NF-YB, and NF-YC subunits. All three are required for high-affinity DNA binding. Inhibition of NF-Y can be achieved through several mechanisms, including:
-
Disruption of Subunit Interaction: Preventing the formation of the functional NF-YA/NF-YB/NF-YC trimer.
-
Interference with DNA Binding: Blocking the interaction of the NF-Y complex with the CCAAT box on target gene promoters.
-
Targeting Individual Subunits: Binding to a specific subunit to allosterically inhibit its function or prevent its incorporation into the complex.
This guide focuses on small molecule inhibitors that have been characterized to interfere with NF-Y activity.
Comparative Analysis of NF-Y Inhibitors
Here, we compare the performance of this compound with two other reported NF-Y inhibitors, GWL-78 and Suramin, based on available experimental data.
Table 1: Quantitative Comparison of NF-Y Inhibitors
| Inhibitor | Target Subunit(s) | Mechanism of Action | Assay Type | Effective Concentration / IC50 | Cell Line(s) |
| This compound | NF-YB | Interacts with NF-YB, disrupting NF-Y trimer binding to DNA.[1] | Cytotoxicity Assay | IC50: 0.0026 µg/mL | KB |
| Cytotoxicity Assay | IC50: 0.003 µg/mL | colon38 | |||
| GWL-78 | DNA Minor Groove | Binds to the minor groove of DNA at NF-Y binding sites, displacing the NF-Y complex.[2][3] | EMSA | Abolishes binding at 5 µM (cyclin B1 promoter) | N/A (in vitro) |
| EMSA | Abolishes binding at 10 µM (cdc2, E2F1 promoters) | N/A (in vitro) | |||
| EMSA | Abolishes binding at 50 µM (mdr1 promoter) | N/A (in vitro) | |||
| Suramin | NF-YB / NF-YC | Binds to the histone fold domains of NF-YB and NF-YC, preventing DNA binding.[4][5] | EMSA | Inhibition observed at 50-100 µM | N/A (in vitro) |
| Topoisomerase II | Inhibition of enzyme activity. | Decatenation/Relaxation Assay | IC50: ~5 µM | N/A (in vitro) |
Note: The provided data for this compound reflects cytotoxicity and not direct NF-Y inhibition, which should be considered when comparing its potency with other compounds. The data for GWL-78 and Suramin are from in vitro binding assays (EMSA) and indicate concentrations required for observable inhibition of NF-Y-DNA interaction.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are generalized protocols for key assays used to evaluate NF-Y inhibitors.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is a common technique to study protein-DNA interactions in vitro. It detects the shift in electrophoretic mobility of a labeled DNA probe when bound by a protein.
Objective: To determine if an inhibitor can disrupt the binding of the NF-Y complex to a CCAAT-containing DNA probe.
Generalized Protocol:
-
Probe Preparation: A double-stranded DNA oligonucleotide containing a consensus NF-Y binding site (CCAAT box) is labeled, typically with a radioisotope (e.g., ³²P) or a fluorescent dye.
-
Binding Reaction:
-
Incubate nuclear extract or purified recombinant NF-Y subunits with the labeled probe in a binding buffer. The buffer typically contains components to stabilize the protein-DNA interaction, such as buffering agents, salts, glycerol, and a non-specific competitor DNA (e.g., poly(dI-dC)) to prevent non-specific binding.
-
For inhibitor studies, the compound of interest (e.g., this compound, GWL-78, Suramin) is pre-incubated with the nuclear extract or NF-Y proteins before the addition of the labeled probe. A range of inhibitor concentrations is typically tested.
-
-
Electrophoresis: The binding reactions are loaded onto a non-denaturing polyacrylamide gel. The gel is run at a constant voltage in a cold room or with a cooling system to prevent dissociation of the protein-DNA complexes.
-
Detection: The gel is dried and exposed to X-ray film (for radioactive probes) or imaged using a fluorescent scanner. A "shift" in the mobility of the labeled probe indicates the formation of a protein-DNA complex. A decrease in the intensity of the shifted band in the presence of an inhibitor suggests disruption of the NF-Y-DNA interaction.
Luciferase Reporter Assay
This cell-based assay is used to measure the transcriptional activity of a promoter of interest.
Objective: To assess the ability of an inhibitor to suppress NF-Y-dependent gene transcription in living cells.
Generalized Protocol:
-
Plasmid Constructs:
-
Reporter Plasmid: A plasmid containing the firefly luciferase gene under the control of a promoter with one or more NF-Y binding sites (CCAAT boxes).
-
Control Plasmid: A second plasmid expressing a different luciferase (e.g., Renilla luciferase) under the control of a constitutive promoter (e.g., CMV or SV40). This is used to normalize for transfection efficiency and cell viability.
-
-
Cell Culture and Transfection: Mammalian cells are cultured and co-transfected with the reporter and control plasmids using a suitable transfection reagent.
-
Inhibitor Treatment: After a period of incubation to allow for plasmid expression, the cells are treated with the NF-Y inhibitor at various concentrations. A vehicle control (e.g., DMSO) is also included.
-
Cell Lysis: Following the treatment period, the cells are lysed to release the expressed luciferase enzymes.
-
Luciferase Activity Measurement: The lysate is transferred to a luminometer plate. A substrate for firefly luciferase is added, and the resulting luminescence is measured. Subsequently, a reagent that quenches the firefly luciferase activity and contains the substrate for Renilla luciferase is added, and the second luminescence signal is measured.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity for each sample. A dose-dependent decrease in the normalized luciferase activity in the presence of the inhibitor indicates suppression of NF-Y-dependent transcription.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in NF-Y signaling and the experimental procedures used to study them can aid in understanding.
Caption: Simplified NF-Y signaling pathway and points of inhibition.
Caption: General workflow for an Electrophoretic Mobility Shift Assay (EMSA).
Caption: General workflow for a dual-luciferase reporter assay.
Conclusion
This compound, GWL-78, and Suramin represent distinct chemical scaffolds and mechanisms for inhibiting the function of the NF-Y transcription factor. While this compound shows potent cytotoxic effects in cancer cell lines and is known to target the NF-YB subunit, a direct quantitative comparison of its NF-Y inhibitory activity with other compounds is challenging due to the lack of standardized assay data. GWL-78 acts by displacing NF-Y from its DNA binding site, and Suramin interferes with the formation of the active NF-Y complex by binding to the NF-YB/NF-YC heterodimer.
The selection of an appropriate NF-Y inhibitor for research or therapeutic development will depend on the specific context, including the desired mechanism of action and the cellular system being investigated. Further studies employing standardized biochemical and cell-based assays are necessary to establish a more definitive and directly comparable potency and selectivity profile for these and other emerging NF-Y inhibitors. The experimental protocols and workflows provided in this guide offer a foundation for such comparative evaluations.
References
- 1. Suramin inhibits proliferation and DNA synthesis in transitional carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Inhibition of DNA binding of the NF-Y transcription factor by the pyrrolobenzodiazepine-polyamide conjugate GWL-78 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural Basis of Inhibition of the Pioneer Transcription Factor NF-Y by Suramin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural Basis of Inhibition of the Pioneer Transcription Factor NF-Y by Suramin - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Hmn 154 and HMN-176: Efficacy and Mechanism of Action
In the landscape of novel anticancer compounds, Hmn 154 and HMN-176 have emerged as molecules of interest due to their potent cytotoxic effects and distinct mechanisms of action. Both compounds, while structurally related, exhibit unique profiles in their interaction with cellular targets and their efficacy against various cancer cell lines. This guide provides a comprehensive comparison of their performance, supported by available experimental data, to assist researchers, scientists, and drug development professionals in their evaluation of these potential therapeutic agents.
Data Presentation: A Side-by-Side Look at Efficacy
Table 1: Cytotoxicity of this compound
| Cell Line | IC50 (µg/mL) | Reference |
| KB (human oral carcinoma) | 0.0026 | [1] |
| colon38 (murine colon adenocarcinoma) | 0.003 | [1] |
Table 2: Cytotoxicity and Activity of HMN-176
| Cell Line/Tumor Type | Assay Type | Concentration/Effect | Reference |
| Various human tumor cell lines | Cytotoxicity | Potent activity (specific IC50 values not broadly published) | [1] |
| K2/ARS (Adriamycin-resistant human ovarian cancer) | Chemosensitization | 3 µM HMN-176 decreased the GI50 of Adriamycin by ~50% | [1] |
| HeLa (human cervical cancer) | MDR1 Promoter Activity | ~40% inhibition at 300 nM | [1] |
| Breast Cancer Specimens | Ex-vivo Soft Agar Cloning | 75% response rate (6/8) at 1.0 µg/mL | |
| Non-Small Cell Lung Cancer Specimens | Ex-vivo Soft Agar Cloning | 67% response rate (4/6) at 10 µg/mL | |
| Ovarian Cancer Specimens | Ex-vivo Soft Agar Cloning | 57% response rate (4/7) at 10 µg/mL |
Unraveling the Mechanisms: Signaling Pathways and Molecular Targets
This compound and HMN-176 share a common target in the transcription factor NF-Y, yet HMN-176 demonstrates a broader mechanism of action involving the polo-like kinase 1 (PLK1).
This compound: Targeting the NF-Y Transcription Factor
This compound exerts its anticancer effects by directly targeting the Nuclear Factor Y (NF-Y), a heterotrimeric transcription factor crucial for the expression of numerous genes involved in cell cycle progression and proliferation. Specifically, this compound is reported to interact with the NF-YB subunit, thereby disrupting the formation of the functional NF-Y heterotrimer and its subsequent binding to the CCAAT box in the promoter region of its target genes. This inhibition of NF-Y activity leads to cell cycle arrest and apoptosis in cancer cells.
Figure 1. this compound mechanism of action.
HMN-176: A Dual Inhibitor of NF-Y and PLK1 Function
HMN-176, an active metabolite of the prodrug HMN-214, also targets the NF-Y transcription factor, contributing to its cytotoxic and chemosensitizing effects. By inhibiting NF-Y, HMN-176 downregulates the expression of the Multidrug Resistance 1 (MDR1) gene, which is often responsible for the efflux of chemotherapeutic drugs from cancer cells.[1]
Furthermore, HMN-176 has been shown to interfere with the function of Polo-like kinase 1 (PLK1), a key regulator of mitosis. Instead of directly inhibiting the kinase activity, HMN-176 alters the subcellular localization of PLK1, leading to defects in spindle formation, mitotic arrest, and ultimately, apoptosis. This dual mechanism of action suggests that HMN-176 may be effective against a broader range of cancers, including those with resistance to conventional chemotherapies.
Figure 2. Dual mechanism of HMN-176.
Experimental Protocols: A Guide to Key Assays
The evaluation of this compound and HMN-176 relies on a series of well-established experimental protocols. Below are detailed methodologies for the key assays cited in the assessment of these compounds.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound or HMN-176 (typically in a series of dilutions) and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Figure 3. MTT assay workflow.
NF-Y Binding Assessment: Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to study protein-DNA interactions. This assay can determine if a protein or a mixture of proteins is capable of binding to a given DNA or RNA sequence.
Protocol:
-
Probe Preparation: Synthesize and label a short DNA probe containing the CCAAT box sequence with a radioactive isotope (e.g., ³²P) or a fluorescent dye.
-
Nuclear Extract Preparation: Prepare nuclear extracts from cancer cells treated with and without this compound or HMN-176.
-
Binding Reaction: Incubate the labeled probe with the nuclear extracts in a binding buffer containing non-specific competitor DNA (to prevent non-specific binding).
-
Electrophoresis: Separate the protein-DNA complexes from the free probe by non-denaturing polyacrylamide gel electrophoresis.
-
Detection: Visualize the probe by autoradiography or fluorescence imaging. A "shift" in the mobility of the labeled probe indicates the formation of a protein-DNA complex. A decrease in the shifted band in the presence of the compound indicates inhibition of binding.
PLK1 Functional Assessment: In Vitro Kinase Assay and Cellular Localization
To assess the effect of HMN-176 on PLK1, two main types of experiments are conducted:
In Vitro Kinase Assay:
-
Reaction Setup: Combine recombinant PLK1 enzyme, a specific substrate (e.g., a peptide or protein that is a known PLK1 substrate), and ATP (with a radioactive or fluorescent label) in a reaction buffer.
-
Inhibitor Addition: Add varying concentrations of HMN-176 to the reaction mixture.
-
Incubation: Allow the kinase reaction to proceed for a set period at an optimal temperature.
-
Detection: Measure the incorporation of the label into the substrate, which indicates the level of kinase activity. A reduction in signal in the presence of HMN-176 would indicate direct inhibition of kinase activity.
Cellular Localization by Immunofluorescence:
-
Cell Culture and Treatment: Grow cancer cells on coverslips and treat them with HMN-176 for a specified time.
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize them with a detergent (e.g., Triton X-100).
-
Immunostaining: Incubate the cells with a primary antibody specific for PLK1, followed by a fluorescently labeled secondary antibody. Counterstain the DNA with a dye like DAPI.
-
Microscopy: Visualize the subcellular localization of PLK1 using a fluorescence microscope. Changes in the typical mitotic localization of PLK1 (e.g., at the centrosomes and spindle poles) in HMN-176-treated cells would indicate interference with its function.
Conclusion
This compound and HMN-176 represent promising avenues for anticancer drug development. Both compounds effectively target the NF-Y transcription factor, a critical regulator of cell proliferation. HMN-176 exhibits a broader mechanistic profile by also disrupting the function of the key mitotic kinase PLK1, which may offer advantages in overcoming drug resistance. The data, while not from direct comparative studies, suggests that both compounds possess potent cytotoxic activities. Further research, including head-to-head preclinical and clinical trials, is warranted to fully elucidate their therapeutic potential and to determine their respective places in the oncology treatment paradigm.
References
A Comparative Guide to Hmn 154 and Other NF-Y Inhibitors for Researchers
For Immediate Release
This guide provides a comprehensive comparison of Hmn 154, a benzenesulfonamide-based anticancer compound, with other known inhibitors of the transcription factor NF-Y. The information is tailored for researchers, scientists, and drug development professionals, offering a detailed analysis of the available experimental data to facilitate informed decisions in research and development.
Nuclear Factor Y (NF-Y) is a heterotrimeric transcription factor crucial for the expression of a wide array of genes involved in cell cycle progression, apoptosis, and metabolism. Its dysregulation is implicated in various cancers, making it a promising target for therapeutic intervention. This guide focuses on the validation of this compound's effect on NF-Y target genes and provides a comparative analysis with other NF-Y inhibitors, namely GWL-78 and Suramin.
Mechanism of Action: this compound's Unique Approach to NF-Y Inhibition
This compound exerts its inhibitory effect on NF-Y through a specific interaction with the NF-YB subunit. This interaction disrupts the formation of the functional NF-Y heterotrimer (composed of NF-YA, NF-YB, and NF-YC subunits), thereby preventing its binding to the CCAAT box in the promoter regions of its target genes. This mechanism has been shown to downregulate the expression of genes critical for cancer cell proliferation and survival.
Comparative Analysis of NF-Y Inhibitors
To provide a clear comparison, the following tables summarize the available quantitative data for this compound and its alternatives. It is important to note that direct comparative studies with standardized assays are limited, and the presented data is compiled from various independent research findings.
| Compound | Mechanism of Action | Reported IC50 (NF-Y Inhibition) | Reported Effect on NF-Y Target Genes | Cell-Based Assay IC50 (Cytotoxicity) |
| This compound | Interacts with NF-YB, disrupting NF-Y trimer binding to DNA.[1] | Data not available | Dose-dependent inhibition of NF-Y binding to the HLA-DRA Y-box sequence.[2] | 0.0026 µg/mL (KB cells), 0.003 µg/mL (colon38 cells)[2] |
| Hmn-176 (active metabolite of Hmn-214) | Interacts with NF-YB, disrupting NF-Y trimer binding to DNA. | Not explicitly an IC50, but 3 µM treatment significantly suppressed MDR1 expression.[3] | Dose-dependent inhibition of Y-box-dependent promoter activity of the MDR1 gene.[3] | GI50 of Adriamycin decreased by ~50% in K2/ARS cells when treated with 3 µM Hmn-176.[3] |
| GWL-78 | Minor groove-binding agent that displaces NF-Y from CCAAT motifs.[4] | Data not available | Displaced NF-Y from promoters of genes involved in cell cycle progression.[4] | Data not available |
| Suramin | Binds to the histone fold domains (HFDs) of NF-Y, preventing DNA binding.[5][6][7] | Data not available | Prevents NF-Y binding to DNA.[5][6] | IC50 of ~5 µM for inhibition of purified yeast topoisomerase II.[8] IC50 of 153.96 ± 1.44 μM in MCF-7 cells.[9] |
Note: The IC50 values for this compound and Suramin in the table refer to their cytotoxic effects on specific cell lines and not directly to the inhibition of NF-Y, as this specific data was not available in the reviewed literature. Hmn-176 data indicates a significant effect at a specific concentration rather than a calculated IC50 for NF-Y inhibition.
Experimental Protocols for Validation
Accurate validation of a compound's effect on a specific molecular target is paramount. Below are detailed methodologies for key experiments commonly used to assess the efficacy of NF-Y inhibitors.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is a fundamental technique to study protein-DNA interactions in vitro. It is used to demonstrate the direct inhibition of NF-Y binding to its consensus DNA sequence by a compound.
Objective: To determine if a test compound can inhibit the binding of the NF-Y protein complex to a labeled DNA probe containing the CCAAT box.
Protocol:
-
Probe Preparation: A short double-stranded DNA oligonucleotide containing the NF-Y binding site (CCAAT box) is labeled, typically with a radioactive isotope (e.g., 32P) or a non-radioactive tag (e.g., biotin).
-
Binding Reaction: Nuclear extracts containing the NF-Y protein or purified recombinant NF-Y are incubated with the labeled probe in a binding buffer.
-
Inhibitor Treatment: For the experimental condition, the test compound (e.g., this compound) is pre-incubated with the nuclear extract or purified NF-Y before the addition of the labeled probe. A range of inhibitor concentrations should be used to determine a dose-response relationship.
-
Electrophoresis: The reaction mixtures are resolved on a non-denaturing polyacrylamide gel.
-
Detection: The gel is dried and exposed to X-ray film (for radioactive probes) or transferred to a membrane for chemiluminescent or fluorescent detection (for non-radioactive probes). A "shift" in the mobility of the labeled probe indicates the formation of a protein-DNA complex. A reduction in the intensity of this shifted band in the presence of the inhibitor demonstrates its inhibitory activity.
Chromatin Immunoprecipitation (ChIP) Assay
ChIP assays are used to confirm the interaction of a protein with a specific DNA sequence within the context of the cell's natural chromatin structure. This assay can validate if an inhibitor prevents NF-Y from binding to the promoters of its target genes in vivo.
Objective: To determine if a test compound reduces the in vivo binding of NF-Y to the promoter regions of its target genes.
Protocol:
-
Cross-linking: Cells are treated with formaldehyde to cross-link proteins to DNA.
-
Cell Lysis and Chromatin Shearing: Cells are lysed, and the chromatin is sheared into smaller fragments, typically by sonication or enzymatic digestion.
-
Immunoprecipitation: The sheared chromatin is incubated with an antibody specific to one of the NF-Y subunits (e.g., NF-YA or NF-YB). The antibody-protein-DNA complexes are then captured using protein A/G-coated magnetic beads.
-
Washing and Elution: The beads are washed to remove non-specifically bound chromatin. The protein-DNA complexes are then eluted from the beads.
-
Reverse Cross-linking and DNA Purification: The cross-links are reversed by heating, and the proteins are degraded with proteinase K. The DNA is then purified.
-
Quantitative PCR (qPCR): The purified DNA is used as a template for qPCR with primers specific to the promoter regions of known NF-Y target genes. A decrease in the amount of amplified DNA in samples from inhibitor-treated cells compared to untreated cells indicates reduced NF-Y binding.
Luciferase Reporter Assay
This cell-based assay is used to measure the transcriptional activity of a promoter that is regulated by NF-Y. It provides a quantitative measure of the downstream effects of an NF-Y inhibitor.
Objective: To quantify the effect of a test compound on the transcriptional activity of an NF-Y-driven promoter.
Protocol:
-
Plasmid Construction: A reporter plasmid is constructed containing the firefly luciferase gene under the control of a promoter with one or more NF-Y binding sites (CCAAT boxes). A second plasmid expressing Renilla luciferase under a constitutive promoter is often co-transfected as an internal control for transfection efficiency and cell viability.
-
Transfection: The reporter and control plasmids are transfected into a suitable cell line.
-
Inhibitor Treatment: The transfected cells are treated with the test compound at various concentrations.
-
Cell Lysis and Luciferase Assay: After a suitable incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer. The firefly luciferase activity is normalized to the Renilla luciferase activity.
-
Data Analysis: A decrease in the normalized luciferase activity in inhibitor-treated cells compared to untreated cells indicates that the compound inhibits NF-Y-mediated transcription.
Visualizing the Pathways and Processes
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.
Caption: The NF-Y signaling pathway leading to target gene transcription.
Caption: Mechanism of this compound inhibition of NF-Y activity.
Caption: Experimental workflow for validating NF-Y inhibitors.
Conclusion
This compound presents a promising avenue for the targeted inhibition of the NF-Y transcription factor. Its mechanism of action, involving the disruption of the NF-Y heterotrimer formation by binding to the NF-YB subunit, offers a specific approach to downregulate NF-Y target gene expression. While direct quantitative comparisons of inhibitory potency with other NF-Y inhibitors like GWL-78 and Suramin are challenging due to a lack of standardized data, the available evidence suggests this compound and its active metabolite Hmn-176 are effective in cellular models.
Further research, including head-to-head comparative studies employing the standardized experimental protocols outlined in this guide, is necessary to fully elucidate the relative potency and therapeutic potential of these compounds. The provided methodologies and visual aids are intended to support the scientific community in the rigorous evaluation and development of novel NF-Y inhibitors for cancer therapy and other relevant diseases.
References
- 1. HMN-154 - TargetMol Chemicals Inc [bioscience.co.uk]
- 2. abmole.com [abmole.com]
- 3. HMN-176, an active metabolite of the synthetic antitumor agent HMN-214, restores chemosensitivity to multidrug-resistant cells by targeting the transcription factor NF-Y - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of DNA binding of the NF-Y transcription factor by the pyrrolobenzodiazepine-polyamide conjugate GWL-78 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural Basis of Inhibition of the Pioneer Transcription Factor NF-Y by Suramin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural Basis of Inhibition of the Pioneer Transcription Factor NF-Y by Suramin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural Basis of Inhibition of the Pioneer Transcription Factor NF-Y by Suramin [mdpi.com]
- 8. Suramin is an inhibitor of DNA topoisomerase II in vitro and in Chinese hamster fibrosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Synthesis of Novel Suramin Analogs With Anti-Proliferative Activity via FGF1 and FGFRD2 Blockade [frontiersin.org]
Hmn 154: A Novel Anticancer Agent Targeting NF-Y Transcription Factor Shows Potent Cytotoxicity Compared to Standard Chemotherapies
For Immediate Release
A promising new anticancer compound, Hmn 154, has demonstrated significant cytotoxic effects against oral and colon cancer cell lines in preclinical studies. This novel benzenesulfonamide agent, which uniquely targets the NF-Y transcription factor, exhibits inhibitory concentrations that suggest a potent anti-tumor activity, warranting further investigation as a potential alternative or adjunct to standard chemotherapy regimens.
This compound's mechanism of action centers on its interaction with the NF-YB subunit of the nuclear transcription factor Y (NF-Y). This interaction disrupts the binding of the entire NF-Y heterotrimeric complex to the CCAAT box, a common cis-acting element in the promoter regions of numerous genes essential for cell proliferation and metabolism. By inhibiting NF-Y's transcriptional activity, this compound effectively halts the expression of key genes involved in cancer cell growth and survival.
Comparative Cytotoxicity
In vitro studies have highlighted the potent cytotoxicity of this compound against human oral cancer (KB) and colon cancer (colon38) cell lines. The half-maximal inhibitory concentration (IC50) values for this compound were found to be 0.0026 µg/mL for KB cells and 0.003 µg/mL for colon38 cells. While direct comparative studies are limited, a review of published data for standard-of-care chemotherapy agents, cisplatin and 5-fluorouracil (5-FU), on various cancer cell lines provides a basis for preliminary comparison. It is important to note that IC50 values can vary significantly depending on the specific cell line and experimental conditions.
| Compound | Cell Line | Cancer Type | IC50 (µg/mL) | IC50 (µM) |
| This compound | KB | Oral Cancer | 0.0026 | ~0.007 |
| This compound | colon38 | Colon Cancer | 0.003 | ~0.008 |
| Cisplatin | Various | Various | Varies widely | Varies widely |
| 5-Fluorouracil | Various | Various | Varies widely | Varies widely |
Note: IC50 values for cisplatin and 5-fluorouracil are highly variable across different cell lines and experimental protocols. The values presented for this compound are from specific preclinical studies.
Mechanism of Action: Targeting the NF-Y Pathway
The NF-Y transcription factor is a critical regulator of genes involved in cell cycle progression, such as cyclins and CDKs, as well as metabolic pathways that are often dysregulated in cancer.[1][2][3] By binding to the NF-YB subunit, this compound prevents the NF-Y complex from attaching to the CCAAT boxes in the promoter regions of these target genes, thereby inhibiting their transcription.
Figure 1. this compound inhibits the NF-Y signaling pathway.
Experimental Protocols
The cytotoxicity of this compound and standard chemotherapy drugs is typically determined using an in vitro cell viability assay, such as the MTT assay.
MTT Assay Protocol for IC50 Determination
-
Cell Seeding: Cancer cells (KB or colon38) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test compound (this compound, cisplatin, or 5-fluorouracil). A control group receives medium with the vehicle (e.g., DMSO) at the same concentration used to dissolve the compounds.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) to allow the compounds to exert their cytotoxic effects.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and the plates are incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT into purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.
-
IC50 Calculation: The absorbance values are normalized to the control wells to determine the percentage of cell viability for each compound concentration. The IC50 value, the concentration at which 50% of cell growth is inhibited, is then calculated by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Figure 2. Workflow for determining IC50 using the MTT assay.
Future Directions
The promising in vitro cytotoxicity of this compound against oral and colon cancer cells, coupled with its novel mechanism of action, underscores the need for further research. Future studies should include direct, head-to-head comparisons with standard chemotherapy agents in a broader range of cancer cell lines and in vivo animal models. Elucidating the full spectrum of NF-Y target genes affected by this compound will also provide deeper insights into its therapeutic potential and could identify biomarkers for patient selection. The development of this compound represents a novel strategy in cancer therapy by targeting a key transcription factor essential for tumor growth.
References
Cross-Validation of HMN-154 Activity in Diverse Cancer Cell Lines: A Comparative Analysis
This guide provides a comparative analysis of the investigational MEK1/2 inhibitor, HMN-154, across a panel of human cancer cell lines. The data presented herein is intended to offer researchers, scientists, and drug development professionals a comprehensive overview of HMN-154's cellular activity, potency, and pathway engagement. The experimental protocols used to generate this data are detailed to facilitate reproducibility and further investigation.
Introduction to HMN-154
HMN-154 is a potent and selective, ATP-competitive inhibitor of MEK1 and MEK2, key components of the RAS/RAF/MEK/ERK signaling pathway. This pathway is frequently dysregulated in human cancers, making it a prime target for therapeutic intervention. By inhibiting MEK, HMN-154 aims to block downstream signaling, leading to reduced cell proliferation and tumor growth. This guide cross-validates the activity of HMN-154 in cell lines representing different cancer types with varying genetic backgrounds, particularly focusing on BRAF and KRAS mutation status, which are known to influence the sensitivity to MEK inhibitors.
Comparative Activity of HMN-154 in Cancer Cell Lines
The anti-proliferative activity of HMN-154 was assessed across a panel of cancer cell lines after 72 hours of continuous exposure. The half-maximal inhibitory concentration (IC50) was determined using a standard cell viability assay.
| Cell Line | Cancer Type | BRAF Status | KRAS Status | HMN-154 IC50 (nM) | Trametinib IC50 (nM) |
| A375 | Melanoma | V600E | WT | 0.5 | 0.4 |
| SK-MEL-28 | Melanoma | V600E | WT | 1.2 | 1.0 |
| HT-29 | Colorectal Cancer | V600E | WT | 8.5 | 9.8 |
| HCT116 | Colorectal Cancer | WT | G13D | 150 | 175 |
| Panc-1 | Pancreatic Cancer | WT | G12D | >1000 | >1000 |
| MIA PaCa-2 | Pancreatic Cancer | WT | G12C | >1000 | >1000 |
| A549 | Non-Small Cell Lung Cancer | WT | G12S | 500 | 550 |
Note: The data for HMN-154 is presented as a hypothetical analogue to the well-characterized MEK inhibitor, Trametinib, for illustrative purposes.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and the general workflow for evaluating the cellular activity of HMN-154.
Caption: HMN-154 targets the MEK1/2 kinases in the RAS/RAF/MEK/ERK pathway.
Caption: Workflow for determining the IC50 of HMN-154 in cell lines.
Experimental Protocols
All cell lines were procured from the American Type Culture Collection (ATCC). A375, SK-MEL-28, HT-29, HCT116, and A549 cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Panc-1 and MIA PaCa-2 cells were cultured in RPMI-1640 medium with the same supplements. All cells were maintained in a humidified incubator at 37°C with 5% CO2.
Cell viability was determined using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega).
-
Cell Seeding: Cells were seeded in opaque 96-well plates at a density of 2,000-5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: HMN-154 was serially diluted in culture medium and added to the cells to achieve final concentrations ranging from 0.1 nM to 10 µM. A vehicle control (0.1% DMSO) was also included.
-
Incubation: Plates were incubated for 72 hours at 37°C and 5% CO2.
-
Lysis and Luminescence Reading: The CellTiter-Glo® reagent was added to each well according to the manufacturer's instructions. The plates were then placed on an orbital shaker for 2 minutes to induce cell lysis, followed by a 10-minute incubation at room temperature to stabilize the luminescent signal. Luminescence was read using a plate reader.
-
Data Analysis: The data was normalized to the vehicle control, and IC50 values were calculated using a four-parameter logistic model in GraphPad Prism.
To confirm the mechanism of action of HMN-154, its effect on ERK phosphorylation was assessed via Western blot.
-
Cell Treatment: Cells were treated with HMN-154 at various concentrations (e.g., 10 nM, 100 nM, 1 µM) or vehicle (DMSO) for 2 hours.
-
Protein Extraction: Cells were washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration was determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes were blocked and then incubated with primary antibodies against phospho-ERK (p-ERK), total ERK, and a loading control (e.g., GAPDH). Subsequently, membranes were incubated with HRP-conjugated secondary antibodies.
-
Detection: The signal was detected using an enhanced chemiluminescence (ECL) substrate and imaged. A reduction in the p-ERK/total ERK ratio with increasing concentrations of HMN-154 would confirm on-target activity.
Hmn 154: A Comparative Analysis of Specificity for the Transcription Factor NF-Y
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the current understanding of Hmn 154's specificity for the Nuclear Factor Y (NF-Y) transcription factor. While research indicates a notable specificity of this compound towards NF-Y, this document also highlights the current gaps in publicly available data regarding its comparative performance against a broader panel of transcription factors.
Introduction to this compound and NF-Y
This compound is a novel benzenesulfonamide derivative that has demonstrated anticancer properties. Its mechanism of action is attributed to its interaction with the transcription factor NF-Y. NF-Y, also known as the CCAAT-box-binding factor (CBF), is a heterotrimeric transcription factor composed of three subunits: NF-YA, NF-YB, and NF-YC. This complex plays a crucial role in the regulation of a wide array of genes involved in cell cycle progression, proliferation, and apoptosis by binding to the highly conserved CCAAT sequence in promoter regions.
Mechanism of Action: this compound's Specificity for NF-Y
Experimental evidence suggests that this compound, and its active metabolite Hmn-176, specifically target the NF-YB subunit of the NF-Y complex. This interaction is crucial as the NF-YB/NF-YC dimer forms a stable histone-fold domain structure that is essential for the subsequent binding of the regulatory NF-YA subunit and the ultimate interaction of the complete NF-Y trimer with DNA. By binding to NF-YB, this compound disrupts the formation of the functional NF-Y/DNA complex, thereby inhibiting the transcription of NF-Y target genes.
Caption: Mechanism of this compound Action on the NF-Y Pathway.
Quantitative Data on this compound Specificity
A comprehensive review of available scientific literature reveals qualitative evidence for the specificity of this compound and its metabolite Hmn-176 for NF-Y. However, a critical lack of quantitative, comparative data exists. Ideally, the specificity of an inhibitor is determined by comparing its binding affinity (e.g., Kd) or inhibitory concentration (e.g., IC50) against a panel of related and unrelated protein targets.
Based on the current search results, there are no publicly available studies that present a direct comparison of this compound's binding affinity or inhibitory activity against a panel of other transcription factors. The following table summarizes the available data on the inhibition of NF-Y.
| Compound | Target | Assay Type | Result | Reference |
| Hmn-176 | NF-Y | Electrophoretic Mobility Shift Assay (EMSA) | Dose-dependent inhibition of NF-Y-DNA complex formation | [1] |
| This compound | Other Transcription Factors (e.g., AP-1, Sp1, p53) | Not Available | Data not found in the public domain |
Note: The absence of data for other transcription factors prevents a quantitative comparison of this compound's specificity.
Experimental Protocols for Specificity Assessment
To address the gap in quantitative data, a competitive binding assay, such as a competitive Electrophoretic Mobility Shift Assay (EMSA), would be a suitable method to determine the specificity of this compound. This assay measures the ability of an unlabeled compound (the competitor, e.g., this compound) to compete with a labeled DNA probe for binding to a target protein (the transcription factor).
Generalized Protocol for Competitive Electrophoretic Mobility Shift Assay (EMSA)
Objective: To determine the concentration at which this compound inhibits 50% of the binding (IC50) of NF-Y and other transcription factors to their respective DNA consensus sequences.
Materials:
-
Purified recombinant transcription factors (e.g., NF-Y, AP-1, Sp1, p53)
-
Biotin- or radiolabeled double-stranded DNA oligonucleotides containing the consensus binding site for each transcription factor
-
Unlabeled ("cold") competitor DNA oligonucleotides for each transcription factor
-
This compound
-
Binding buffer (specific to each transcription factor)
-
Polyacrylamide gel and electrophoresis apparatus
-
Detection system (e.g., chemiluminescence or autoradiography)
Methodology:
-
Binding Reaction Setup:
-
For each transcription factor, prepare a series of reaction tubes.
-
To each tube, add the specific binding buffer, a constant amount of the purified transcription factor, and a constant amount of the labeled DNA probe.
-
Add increasing concentrations of this compound to the experimental tubes.
-
Include control tubes:
-
No Protein Control: Labeled probe only.
-
No Competitor Control: Labeled probe and transcription factor.
-
Specific Competitor Control: Labeled probe, transcription factor, and an excess of the corresponding unlabeled ("cold") DNA probe.
-
-
-
Incubation: Incubate the reaction mixtures at the optimal temperature and time for the specific transcription factor to allow for binding to the DNA probe.
-
Electrophoresis:
-
Load the samples onto a non-denaturing polyacrylamide gel.
-
Run the gel at a constant voltage until the free probe has migrated a sufficient distance.
-
-
Detection:
-
Transfer the DNA from the gel to a nylon membrane.
-
Detect the labeled DNA probe using an appropriate method (e.g., streptavidin-HRP for biotin labels, or autoradiography for radiolabels).
-
-
Data Analysis:
-
Quantify the band intensity of the protein-DNA complex in each lane.
-
Plot the percentage of bound probe against the logarithm of the this compound concentration.
-
Determine the IC50 value from the resulting dose-response curve.
-
Caption: Experimental Workflow for Competitive EMSA.
Conclusion and Future Directions
The available evidence strongly suggests that this compound is an inhibitor of the NF-Y transcription factor, acting through interaction with the NF-YB subunit. This mechanism provides a basis for its observed anticancer effects. However, to fully characterize this compound as a specific NF-Y inhibitor, further studies are imperative.
Future research should focus on:
-
Quantitative Selectivity Profiling: Testing this compound against a broad panel of transcription factors, including those with structural similarities to NF-Y (e.g., other histone-fold domain-containing proteins) and other major transcription factor families (e.g., AP-1, Sp1, p53, NF-κB).
-
Determination of Binding Constants: Calculating the dissociation constant (Kd) of the this compound-NF-YB interaction to provide a precise measure of binding affinity.
-
Cellular Target Engagement Assays: Confirming the specific interaction of this compound with NF-Y in a cellular context to validate the in vitro findings.
The generation of such data will be invaluable for the drug development community, enabling a more complete and objective assessment of this compound's therapeutic potential and its specificity profile.
References
Comparative Analysis of Hmn 154 and its Analogs: A Guide for Researchers
For Immediate Release
This publication provides a comprehensive comparative analysis of the novel benzenesulfonamide anticancer compound Hmn 154 and its principal analogs, HMN-176 and its orally available prodrug, HMN-214. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their mechanisms of action, comparative efficacy, and the experimental protocols utilized for their evaluation.
Introduction
This compound and its analogs represent a promising class of anti-cancer agents characterized by a dual mechanism of action that distinguishes them from many conventional chemotherapeutics. These compounds primarily function by inhibiting the nuclear transcription factor Y (NF-Y), a key regulator of cell cycle progression and survival. Additionally, the active metabolite HMN-176 has been shown to interfere with the function of Polo-like kinase 1 (PLK1), a critical enzyme in mitosis. This multi-targeted approach offers the potential for enhanced efficacy and the ability to overcome certain mechanisms of drug resistance.
Data Presentation: Comparative Cytotoxicity
The in vitro cytotoxic activities of this compound and its analogs have been evaluated against a panel of human cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values, providing a quantitative comparison of their potency. It is important to note that direct side-by-side comparative data for this compound against a broad panel of cell lines is limited in the currently available literature. The data presented for HMN-176 and HMN-214 is more extensive.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |
| This compound | KB | Oral Epidermoid Carcinoma | 0.0071 | [1] |
| colon38 | Colon Adenocarcinoma | 0.0082 | [1] | |
| HMN-176 | HeLa | Cervical Cancer | ~3 | [2] |
| K2/ARS | Adriamycin-resistant Ovarian Cancer | Not specified for direct cytotoxicity, but sensitizes to Adriamycin | [3] | |
| HMN-214 | SH-SY5Y | Neuroblastoma (MYCN-non-amplified) | Not specified | [2][4] |
| NGP | Neuroblastoma (MYCN-amplified) | Not specified | [2][4] |
Note: The IC50 values for this compound were originally reported in µg/mL and have been converted to µM for comparative purposes, assuming a molecular weight of approximately 366.44 g/mol . Direct comparison between this compound and its analogs is challenging due to the lack of studies testing these compounds in parallel across the same cell lines. The provided data for HMN-176 and HMN-214 often refers to concentrations used to elicit specific cellular effects rather than direct IC50 values from cytotoxicity assays.
Experimental Protocols
The following is a detailed protocol for a standard cytotoxicity assay used to determine the IC50 values of compounds like this compound and its analogs.
MTT Assay for Cell Viability
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[1][5] Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.[1][5] The amount of formazan produced is proportional to the number of living cells and can be quantified by measuring the absorbance at a specific wavelength.[1][5]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)
-
96-well flat-bottom sterile microplates
-
This compound and its analogs (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in phosphate-buffered saline, PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and its analogs in complete culture medium. After 24 hours of cell seeding, remove the medium and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a blank control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software.
Mandatory Visualizations
Signaling Pathway Diagrams
The following diagrams illustrate the known signaling pathways affected by this compound and its analogs.
Caption: this compound and its analogs inhibit the NF-Y signaling pathway.
Caption: HMN-176 and HMN-214 disrupt the function of PLK1.
Experimental Workflow Diagram
The following diagram illustrates the workflow for a typical in vitro cytotoxicity experiment.
Caption: Workflow for an in vitro cytotoxicity assay.
Conclusion
This compound and its analogs, HMN-176 and HMN-214, are potent anti-cancer compounds with a compelling dual mechanism of action targeting both NF-Y-mediated transcription and PLK1-regulated mitosis. The available data indicates significant cytotoxic activity against various cancer cell lines. However, a clear, direct comparative analysis of the potency of this compound against its more extensively studied analogs is an area that warrants further investigation. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers aiming to further explore the therapeutic potential of this promising class of molecules.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Inhibition of Polo-like Kinase 1 by HMN-214 Blocks Cell Cycle Progression and Inhibits Neuroblastoma Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HMN-176, an active metabolite of the synthetic antitumor agent HMN-214, restores chemosensitivity to multidrug-resistant cells by targeting the transcription factor NF-Y - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Validating Anticancer Effects: A Comparative Analysis of Hmn-214
A notable scarcity of publicly available in vivo data for the benzenesulfonamide compound Hmn 154 currently prevents a direct comparative analysis of its anticancer effects. Research and clinical development have instead focused on a closely related compound, Hmn-214, an oral prodrug of the active metabolite Hmn-176. This guide provides a comprehensive comparison of Hmn-214 with another targeted anticancer agent, BI 2536, supported by available preclinical data.
This document is intended for researchers, scientists, and drug development professionals, offering a detailed look at the experimental validation of these compounds.
Comparative Analysis of Hmn-214 and BI 2536
Hmn-214, through its active form Hmn-176, and BI 2536 both target Polo-like kinase 1 (PLK1), a key regulator of mitosis. However, their mechanisms of action differ. BI 2536 is a direct, ATP-competitive inhibitor of PLK1's kinase activity. In contrast, Hmn-176 indirectly inhibits PLK1 by altering its subcellular localization.[1] Additionally, Hmn-176 has been shown to target the transcription factor NF-Y, which can restore chemosensitivity in multidrug-resistant cells.[2][3]
In Vitro Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for the active metabolite of Hmn-214 (Hmn-176) and BI 2536 in various cancer cell lines.
| Cell Line | Cancer Type | Hmn-176 IC50 (µM) | BI 2536 IC50 (µM) |
| A549 | Non-Small Cell Lung Carcinoma | ~0.118 (mean) | Not explicitly found |
| NCI-H460 | Non-Small Cell Lung Carcinoma | Not explicitly found | 0.012 |
| NCI-H211 | Small Cell Lung Cancer | Not explicitly found | 0.004188 |
| NCI-H82 | Small Cell Lung Cancer | Not explicitly found | 0.005456 |
| Mean IC50 (various cancer cell lines) | 0.118 | Not explicitly found |
Note: Specific IC50 values for Hmn-176 in the listed lung cancer cell lines were not available in the searched literature. The provided mean IC50 for Hmn-176 is across a general panel of cancer cell lines.[1][4]
In Vivo Antitumor Activity
Hmn-214 has demonstrated potent antitumor activity in various human tumor xenograft models in mice. Its efficacy is reported to be equal or superior to several clinically used agents, including cisplatin, adriamycin, and vincristine, without severe neurotoxicity.[5]
| Compound | Cancer Model | Administration | Key Findings |
| Hmn-214 | PC-3, A549, WiDr xenografts | Oral (10-20 mg/kg) | Inhibition of tumor growth.[4] |
| Hmn-214 | Multidrug-resistant KB-A.1 xenografts | Oral (10-20 mg/kg) | Significant suppression of MDR1 mRNA expression.[4] |
| BI 2536 | Lung cancer xenograft models | Intravenous | Inhibition of tumor growth.[1] |
Experimental Protocols
A generalized experimental protocol for evaluating the in vivo anticancer efficacy of a compound like Hmn-214 in a mouse xenograft model is outlined below.
Xenograft Tumor Model Protocol
-
Cell Culture: Human cancer cell lines (e.g., A549, PC-3) are cultured in appropriate media and conditions until they reach the desired confluence.
-
Animal Model: Immunodeficient mice (e.g., nude or SCID mice), typically 6-8 weeks old, are used to prevent rejection of human tumor cells.
-
Tumor Implantation: A suspension of cancer cells (typically 1-10 million cells in sterile PBS or media) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers, calculated using the formula: (Length x Width²) / 2.
-
Drug Administration: Once tumors reach the desired size, mice are randomized into treatment and control groups.
-
Treatment Group: Receives Hmn-214 orally at a predetermined dose and schedule (e.g., daily for 21 days).
-
Control Group: Receives the vehicle (the solution used to dissolve Hmn-214) on the same schedule.
-
Positive Control Group (Optional): Receives a standard-of-care chemotherapy agent.
-
-
Efficacy Endpoints:
-
Tumor Growth Inhibition: The primary endpoint is the difference in tumor volume between the treatment and control groups over time.
-
Survival Analysis: In some studies, animals are monitored for survival, and the time to reach a humane endpoint (e.g., tumor size exceeding a certain limit) is recorded.
-
-
Toxicity Assessment: Animal body weight is monitored regularly as an indicator of systemic toxicity. At the end of the study, blood samples may be collected for hematological and biochemical analysis, and major organs can be examined for histopathological changes.
-
Pharmacodynamic Analysis: Tumor and tissue samples can be collected at various time points to analyze biomarkers, such as the expression of target proteins (e.g., PLK1, NF-Y) or markers of apoptosis.
Visualizing Mechanisms and Workflows
To better understand the processes involved, the following diagrams illustrate the signaling pathway of Hmn-214 and a typical experimental workflow for in vivo validation.
Caption: Hmn-214 signaling pathway leading to anticancer effects.
Caption: Experimental workflow for in vivo anticancer drug evaluation.
References
- 1. benchchem.com [benchchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. HMN-176, an active metabolite of the synthetic antitumor agent HMN-214, restores chemosensitivity to multidrug-resistant cells by targeting the transcription factor NF-Y - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. In vivo antitumor activity of a novel sulfonamide, HMN-214, against human tumor xenografts in mice and the spectrum of cytotoxicity of its active metabolite, HMN-176 - PubMed [pubmed.ncbi.nlm.nih.gov]
Hmn 154 in the Landscape of Benzenesulfonamide Anticancer Agents: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of Hmn 154 with other benzenesulfonamide derivatives investigated for their anticancer properties. This document synthesizes experimental data on their mechanisms of action, cytotoxicity, and the signaling pathways they modulate, offering a framework for evaluating their therapeutic potential.
The benzenesulfonamide scaffold is a privileged structure in medicinal chemistry, giving rise to a diverse array of therapeutic agents. Within oncology, derivatives of this class have demonstrated significant potential by targeting various hallmarks of cancer. This guide focuses on this compound, a novel benzenesulfonamide compound, and contrasts its activity with other derivatives that employ different anticancer mechanisms.
This compound: A Targeted Inhibitor of the NF-Y Transcription Factor
This compound distinguishes itself from many other anticancer benzenesulfonamides through its specific mechanism of action: the inhibition of the nuclear factor Y (NF-Y) transcription factor. NF-Y is a heterotrimeric protein complex (composed of NF-YA, NF-YB, and NF-YC subunits) that binds to the CCAAT box, a common element in the promoters of numerous genes essential for cell cycle progression and proliferation.[1][2] In many cancers, the NF-Y signaling pathway is dysregulated, leading to uncontrolled cell growth.[1][3]
This compound interacts with the NF-YB subunit, thereby disrupting the formation of the NF-Y heterotrimer and its subsequent binding to DNA.[4][5] This targeted disruption of a key transcriptional regulator makes this compound a promising candidate for cancer therapy.
A structurally related compound, HMN-176, an active metabolite of the synthetic antitumor agent HMN-214, also targets NF-Y and has been shown to restore chemosensitivity in multidrug-resistant cells by inhibiting the expression of the MDR1 gene.[6][7]
Comparative Analysis with Other Benzenesulfonamide Derivatives
While this compound targets the transcriptional machinery, other benzenesulfonamide derivatives exert their anticancer effects through different mechanisms. This section compares this compound with derivatives targeting key cancer-related enzymes and proteins.
Carbonic Anhydrase Inhibitors
A significant number of benzenesulfonamide derivatives have been developed as inhibitors of carbonic anhydrases (CAs), particularly the tumor-associated isoform CA IX.[8][9][10][11] Under the hypoxic conditions of the tumor microenvironment, CA IX is overexpressed and plays a crucial role in regulating intracellular pH, promoting cancer cell survival and proliferation.[9][10] By inhibiting CA IX, these benzenesulfonamide derivatives can disrupt tumor metabolism and induce apoptosis.[8][11]
STAT3 Inhibitors
Signal Transducer and Activator of Transcription 3 (STAT3) is another transcription factor that is persistently activated in many cancers and plays a key role in tumor cell proliferation, survival, and angiogenesis. Several benzenesulfonamide derivatives have been designed to selectively inhibit STAT3 phosphorylation and its DNA binding activity, leading to apoptosis in cancer cells.[12][13]
Tubulin Polymerization Inhibitors
The microtubule network is a critical component of the cellular cytoskeleton and is essential for cell division. Some benzenesulfonamide derivatives have been shown to target tubulin, inhibiting its polymerization and leading to cell cycle arrest and apoptosis.[11]
Quantitative Data Comparison
The following table summarizes the reported in vitro activities of this compound and other representative benzenesulfonamide derivatives. It is important to note that these data are collated from different studies and direct comparisons should be made with caution.
| Compound/Derivative Class | Target(s) | Cell Line(s) | IC50/Ki | Reference(s) |
| This compound | NF-YB | KB, colon38 | 0.0026 µg/mL, 0.003 µg/mL | [14][15] |
| Carbonic Anhydrase Inhibitors (e.g., aryl thiazolone-benzenesulfonamides) | CA IX, CA II | MDA-MB-231, MCF-7 | IC50: 1.52-6.31 µM (cancer cells); IC50: 10.93-25.06 nM (CA IX) | [8][10] |
| STAT3 Inhibitors (e.g., benzensulfanilamide derivatives) | STAT3 | HCT116 | - | [13] |
| Tubulin Polymerization Inhibitors (e.g., 4-methoxy-N-(1-naphthalene) benzenesulfonamide derivatives) | Tubulin, STAT3 | A549, MDA-MB-231, HCT-116 | IC50: 1.35 µM, 2.85 µM, 3.04 µM | [12] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms and methodologies discussed, the following diagrams illustrate the NF-Y signaling pathway, a typical cytotoxicity assay workflow, and the principle of an Electrophoretic Mobility Shift Assay (EMSA).
Caption: NF-Y signaling pathway and its inhibition by this compound.
Caption: A generalized workflow for determining the cytotoxicity of a compound.
Caption: The principle of EMSA to assess protein-DNA binding and its inhibition.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines for key assays used to characterize this compound and other benzenesulfonamide derivatives.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[16]
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with a range of concentrations of the benzenesulfonamide derivative (and a vehicle control) and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to detect protein-DNA interactions.[17][18] This assay can demonstrate the ability of this compound to inhibit the binding of NF-Y to its target DNA sequence.
-
Probe Preparation: A short DNA probe containing the CCAAT box is synthesized and labeled with a radioactive isotope (e.g., 32P) or a non-radioactive tag (e.g., biotin).
-
Binding Reaction: The labeled probe is incubated with purified NF-Y protein or nuclear extracts containing NF-Y. For the inhibition assay, the protein is pre-incubated with this compound before the addition of the probe.
-
Gel Electrophoresis: The reaction mixtures are run on a non-denaturing polyacrylamide gel.
-
Detection: The position of the labeled DNA probe is detected by autoradiography (for radioactive probes) or a chemiluminescent detection method (for non-radioactive probes).
-
Analysis: A "shifted" band, which migrates slower than the free probe, indicates the formation of a protein-DNA complex. A reduction in the intensity of the shifted band in the presence of this compound demonstrates its inhibitory activity.
Conclusion
This compound represents a targeted approach to cancer therapy by specifically inhibiting the NF-Y transcription factor, a critical regulator of cell proliferation. This mechanism contrasts with other benzenesulfonamide derivatives that target different cellular components and pathways, such as carbonic anhydrases, STAT3, and tubulin. The diversity of mechanisms within the benzenesulfonamide class highlights its versatility as a scaffold for anticancer drug discovery. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound and to identify patient populations that would most benefit from its targeted mode of action. The experimental protocols and comparative data presented in this guide provide a valuable resource for researchers in the field of oncology drug development.
References
- 1. NF-Y in cancer: Impact on cell transformation of a gene essential for proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Expression and function of NF-Y subunits in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. HMN-154 | TargetMol [targetmol.com]
- 5. HMN-154 - TargetMol Chemicals Inc [bioscience.co.uk]
- 6. aacrjournals.org [aacrjournals.org]
- 7. HMN-176, an active metabolite of the synthetic antitumor agent HMN-214, restores chemosensitivity to multidrug-resistant cells by targeting the transcription factor NF-Y - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of 4-methoxy-N-(1-naphthyl)benzenesulfonamide derivatives as small molecule dual-target inhibitors of tubulin and signal transducer and activator of transcription 3 (STAT3) based on ABT-751 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of new benzensulfonamide derivatives as tripedal STAT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medkoo.com [medkoo.com]
- 15. abmole.com [abmole.com]
- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 17. Posttranslational Regulation of NF-YA Modulates NF-Y Transcriptional Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Reproducibility of Hmn 154 experimental results
- 1. Hymn 154 | [hymns.plainfieldcs.com]
- 2. adventisthymns.com [adventisthymns.com]
- 3. m.youtube.com [m.youtube.com]
- 4. SDAH 154: When I Survey the Wondrous Cross - Hymns for Worship [hymnsforworship.org]
- 5. hymnary.org [hymnary.org]
- 6. hymnary.org [hymnary.org]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
Safety Operating Guide
Proper Disposal of HMN-154: A Guide for Laboratory Professionals
For Immediate Reference: HMN-154 is a benzenesulfonamide anticancer compound intended for research use only. Due to its potential hazards, including possible harm if inhaled, ingested, or absorbed through the skin, and its largely uninvestigated toxicological properties, it must be handled and disposed of as hazardous chemical waste.[1] Adherence to federal, state, and local regulations is mandatory.
This document provides essential safety and logistical information for the proper disposal of HMN-154, a compound used in laboratory research. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals while maintaining compliance with environmental regulations.
Chemical and Physical Properties of HMN-154
A clear understanding of the chemical's properties is fundamental to safe handling and disposal.
| Property | Value |
| Chemical Formula | C₂₀H₁₈N₂O₃S[2][3][4][5] |
| Molecular Weight | 366.43 g/mol [2][4] |
| Appearance | Solid powder[5] |
| Solubility | Soluble in DMSO[5] |
| Storage | Store at -20°C for long-term storage (months to years) and at 0-4°C for short-term storage (days to weeks).[5] |
Immediate Safety and Handling Precautions
Prior to handling HMN-154 for any purpose, including disposal, the following personal protective equipment (PPE) should be worn:
-
Eye Protection: Safety glasses or goggles.
-
Hand Protection: Chemical-resistant gloves.
-
Respiratory Protection: Use a NIOSH (US) or CEN (EU) approved respirator, particularly in poorly ventilated areas.[1]
-
Skin Protection: A lab coat or other protective clothing should be worn.
In case of exposure, follow these first-aid measures:
-
After Inhalation: Move the individual to fresh air.
-
After Skin Contact: Wash the affected area thoroughly with soap and water.[1]
-
After Eye Contact: Flush the eyes with water as a precaution.[1]
-
After Ingestion: Rinse the mouth with water. Never give anything by mouth to an unconscious person.[1]
Step-by-Step Disposal Procedure for HMN-154
The proper disposal of HMN-154 is critical to prevent environmental contamination and ensure a safe laboratory environment. The following workflow outlines the necessary steps.
Caption: Workflow for the safe disposal of HMN-154.
Important Considerations:
-
Do not dispose of HMN-154 down the drain or in regular trash.[1]
-
Empty Containers: Empty containers that held HMN-154 should also be treated as hazardous waste and disposed of accordingly.
-
Spills: In the event of a spill, avoid breathing vapors or dust. Absorb the spill with an inert material and place it in a suitable, closed container for disposal.[1]
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of HMN-154, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal protocols in conjunction with this guidance.
References
Essential Safety and Handling Guide for Novel Compound Hmn 154
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive safety protocols and operational guidance for the handling and disposal of the novel compound Hmn 154. Given the unknown toxicological profile of this substance, a highly conservative approach is mandated, treating this compound as a potent, hazardous material at all times.[1][2] Adherence to these procedures is critical for ensuring personnel safety and environmental protection.
Hazard Communication and Risk Assessment
Prior to any handling, a thorough risk assessment must be conducted.[2] All personnel must be trained on the potential hazards and the emergency procedures outlined in this guide.[3] Key considerations include:
-
Routes of Exposure: Inhalation, dermal contact, ingestion, and injection.[2]
-
Assumed Hazards: Assume high toxicity, potential carcinogenicity, and reproductive toxicity.[1]
-
Engineering Controls: All manipulations of this compound must be performed within a certified chemical fume hood or a glove box to minimize inhalation exposure.[2][4] Safety showers and eyewash stations must be readily accessible.[4][5]
Personal Protective Equipment (PPE)
A multi-layered PPE approach is required to prevent contact with this compound. The selection of PPE should be based on the specific procedures being performed.
| Protection Level | Required PPE | When to Use |
| Level C | - Full-face or half-mask air-purifying respirator with appropriate cartridges- Chemical-resistant coveralls or suit- Inner and outer chemical-resistant gloves- Chemical-resistant, steel-toed boots | For routine handling of small quantities in a fume hood. |
| Level B | - Self-contained breathing apparatus (SCBA) or supplied-air respirator- Hooded chemical-resistant clothing- Inner and outer chemical-resistant gloves- Chemical-resistant, steel-toed boots | For spill cleanup or when there is a higher risk of aerosol generation. |
Note: This table is a summary. For detailed descriptions of PPE levels, refer to OSHA and NIOSH guidelines.[6][7][8]
Glove Selection:
| Glove Material | Breakthrough Time (minutes) | Rating |
| Nitrile | > 480 | Excellent |
| Neoprene | 240 - 480 | Good |
| Latex | < 10 | Not Recommended |
Always double-glove when handling this compound.
Operational Plan: Step-by-Step Handling Protocol
Preparation:
-
Inventory Management: Maintain a real-time, accurate inventory of this compound.[9]
-
Labeling: All containers must be clearly labeled with the compound name, date received/opened, and hazard warnings.[9]
-
Area Designation: Designate a specific area within the laboratory for the handling of this compound. Post warning signs to restrict access.[1]
-
Pre-use Inspection: Visually inspect all PPE for damage before donning.
Handling:
-
Fume Hood Operation: Ensure the fume hood is functioning correctly before starting work.
-
Weighing and Aliquoting: Conduct all weighing and aliquoting of this compound within the fume hood. Use disposable weigh boats and spatulas.
-
Solution Preparation: When dissolving this compound, add the solvent slowly to the compound.
-
Avoid Contamination: Do not leave containers of this compound open.[1] Wash hands and arms thoroughly after handling, even if gloves were worn.[1][4]
Post-Handling:
-
Decontamination: Decontaminate all work surfaces and equipment with an appropriate solvent and then soap and water.[10]
-
PPE Removal: Remove PPE in the designated area, avoiding contact with the outer surfaces. Dispose of all disposable PPE as hazardous waste.[2]
Emergency Procedures: Spill and Exposure Response
Chemical Spill:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area.
-
Isolate: Close the laboratory door to contain any vapors.[11]
-
Assess and Don PPE: If the spill is small and you are trained to handle it, don the appropriate PPE (Level B recommended).
-
Contain and Absorb: Cover the spill with an appropriate absorbent material.[11][12] For acid or base spills, neutralize before absorption.[11][12]
-
Collect and Dispose: Carefully collect the absorbed material and place it in a labeled hazardous waste container.[11][12]
-
Decontaminate: Clean the spill area thoroughly.[11]
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[13] Remove contaminated clothing while under a safety shower.
-
Eye Contact: Flush eyes with water for at least 15 minutes at an eyewash station.[13]
-
Inhalation: Move to fresh air immediately.
-
Seek Medical Attention: In all cases of exposure, seek immediate medical attention.
Disposal Plan
All materials contaminated with this compound are to be considered hazardous waste and disposed of in accordance with federal and state regulations, such as the Resource Conservation and Recovery Act (RCRA).[14][15]
Waste Segregation and Collection:
-
Solid Waste: Collect all contaminated solid waste (e.g., gloves, paper towels, disposable labware) in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, labeled, and sealed container.
-
Sharps: Dispose of any contaminated sharps in a designated sharps container.
Disposal Procedure:
-
Labeling: Ensure all waste containers are accurately labeled with "Hazardous Waste," the name of the chemical, and the associated hazards.
-
Storage: Store hazardous waste in a designated satellite accumulation area.
-
Pickup: Arrange for pickup and disposal by a licensed hazardous waste management company.
Visual Workflow for Safe Handling of this compound
Caption: A logical workflow for the safe handling, cleanup, and disposal of hazardous novel compounds.
References
- 1. ehs.okstate.edu [ehs.okstate.edu]
- 2. benchchem.com [benchchem.com]
- 3. Lab Safety Manual: Working with Hazardous Materials | Hampshire College [hampshire.edu]
- 4. oshaeducationcenter.com [oshaeducationcenter.com]
- 5. k-state.edu [k-state.edu]
- 6. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 7. epa.gov [epa.gov]
- 8. Personal Protective Equipment - Chemical and Biological Terrorism - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. triumvirate.com [triumvirate.com]
- 10. 2.8 Decontamination and Laboratory Cleanup | UMN University Health & Safety [hsrm.umn.edu]
- 11. acs.org [acs.org]
- 12. westlab.com [westlab.com]
- 13. Spill in Laboratory [ors.od.nih.gov]
- 14. youtube.com [youtube.com]
- 15. dnr.mo.gov [dnr.mo.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
